Product packaging for 4-Nonanamidobenzoic acid(Cat. No.:CAS No. 103551-47-9)

4-Nonanamidobenzoic acid

Cat. No.: B15424623
CAS No.: 103551-47-9
M. Wt: 277.36 g/mol
InChI Key: AYMFOYYNCPJPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Nonanamidobenzoic acid is a natural product found in Baeospora myosura with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO3 B15424623 4-Nonanamidobenzoic acid CAS No. 103551-47-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

103551-47-9

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

4-(nonanoylamino)benzoic acid

InChI

InChI=1S/C16H23NO3/c1-2-3-4-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20/h9-12H,2-8H2,1H3,(H,17,18)(H,19,20)

InChI Key

AYMFOYYNCPJPKP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Nonanamidobenzoic Acid: Core Properties and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanamidobenzoic acid is a derivative of 4-aminobenzoic acid (PABA), a well-known intermediate in the biosynthesis of folates. While PABA itself has been extensively studied, its N-acylated derivatives, such as this compound, represent a class of compounds with potentially novel physicochemical and biological properties. The introduction of a nine-carbon acyl chain (nonanoyl group) to the amino group of PABA is expected to significantly alter its lipophilicity, thereby influencing its solubility, membrane permeability, and biological activity. This technical guide provides a comprehensive overview of the core basic properties of this compound, extrapolated from the known characteristics of its parent compound and related N-acylated amino acids. It also details a plausible experimental protocol for its synthesis and characterization.

Core Properties: A Comparative Analysis

Due to the limited availability of experimental data for this compound, this section presents the known quantitative data for the parent compound, 4-aminobenzoic acid (PABA), and provides an expert extrapolation of the expected properties of its nonanoyl derivative.

Table 1: Physicochemical Properties of 4-Aminobenzoic Acid (PABA) and Extrapolated Properties of this compound

Property4-Aminobenzoic Acid (PABA)This compound (Expected)Reference
Molecular Formula C₇H₇NO₂C₁₆H₂₃NO₃N/A
Molecular Weight 137.14 g/mol 277.36 g/mol [1]
Appearance White to off-white crystalline powderWhite to yellowish solid[1]
Melting Point 187-189 °CExpected to be lower than PABA due to the flexible acyl chain, but this can vary.
Boiling Point DecomposesDecomposesN/A
Solubility in Water Slightly solubleInsoluble[1]
Solubility in Organic Solvents Soluble in ethanol, etherSoluble in nonpolar organic solvents like chloroform, dichloromethane, and ethyl acetate.[1]
pKa ~2.5 (carboxyl group), ~4.9 (amino group)Carboxyl pKa expected to be similar to PABA (~2.5-3.0). The amide nitrogen is not basic.N/A

Experimental Protocols

The synthesis of this compound can be achieved through the N-acylation of 4-aminobenzoic acid with nonanoyl chloride. The following is a detailed experimental protocol for this synthesis.

Synthesis of this compound

Materials:

  • 4-Aminobenzoic acid (PABA)

  • Nonanoyl chloride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminobenzoic acid (1 equivalent) in anhydrous dichloromethane or THF.

  • Addition of Base: Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add nonanoyl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 15-20 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques, including:

  • ¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) spectroscopy: To identify the functional groups (amide C=O, N-H, and carboxylic acid O-H).

  • Melting point analysis: To assess purity.

Mandatory Visualizations

Synthesis Workflow of this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction_conditions Reaction Conditions cluster_process Process cluster_product Product PABA 4-Aminobenzoic Acid Reaction N-Acylation PABA->Reaction NonanoylChloride Nonanoyl Chloride NonanoylChloride->Reaction Solvent DCM or THF Solvent->Reaction Base Pyridine or Triethylamine Base->Reaction Temperature 0 °C to Room Temp. Temperature->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Product This compound Purification->Product

Caption: Synthesis of this compound.

Potential Biological Activities and Signaling Pathways

Derivatives of PABA have been investigated for various therapeutic applications, including antimicrobial and anticancer activities.[3] The introduction of a long acyl chain, as in this compound, may modulate these activities. For instance, N-acyl alanines have shown antiproliferative effects, and stearoyl derivatives of some amino acids have exhibited neuroprotective activity.[2]

Given the structural similarity to other biologically active N-acyl amino acids, it is plausible that this compound could interact with various cellular signaling pathways. However, without experimental data, any proposed pathway would be purely speculative. Further research is warranted to explore the biological effects and potential mechanisms of action of this compound.

Logical Relationship of N-Acylation and Biological Activity

SAR_Concept cluster_modification Chemical Modification cluster_properties Altered Properties cluster_activity Potential Biological Impact PABA 4-Aminobenzoic Acid Acylation N-Acylation (e.g., Nonanoyl group) PABA->Acylation Product This compound Acylation->Product Lipophilicity Increased Lipophilicity Product->Lipophilicity Solubility Altered Solubility Lipophilicity->Solubility Permeability Modified Membrane Permeability Lipophilicity->Permeability Target Novel Target Interaction Permeability->Target Activity Modified Biological Activity (e.g., Antimicrobial, Anticancer) Target->Activity

References

An In-depth Technical Guide to 4-Nonanamidobenzoic Acid: A Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Aminobenzoic acid (PABA), a well-known precursor in the folate synthesis pathway of many microorganisms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2] This whitepaper explores the hypothetical discovery, synthesis, and potential therapeutic applications of a novel derivative, 4-Nonanamidobenzoic acid. By attaching a nine-carbon aliphatic chain (nonanoyl group) to the amine of PABA, we can anticipate altered physicochemical properties, such as increased lipophilicity, which may influence its biological activity and pharmacokinetic profile.

Hypothetical Discovery and History

The conceptualization of this compound stems from the ongoing search for new antimicrobial and anticancer agents with improved efficacy and novel mechanisms of action. The "discovery" of this compound is predicated on a rational drug design approach, aiming to enhance the cellular uptake and target interaction of the PABA scaffold.

The historical context for such a discovery lies in the extensive research into PABA derivatives. Early studies focused on the role of PABA in microbial metabolism, leading to the development of sulfonamide antibiotics which act as competitive inhibitors of dihydropteroate synthase. More recent research has explored the antimicrobial and cytotoxic potential of various N-acylated PABA derivatives.[1][3] The synthesis of this compound would be a logical progression in this field, investigating the impact of a long-chain fatty acid acylation on the biological activity of the PABA core.

Synthesis of this compound

The synthesis of this compound can be achieved through the N-acylation of 4-aminobenzoic acid with nonanoyl chloride. This is a common and generally high-yielding method for forming amide bonds.[4]

Experimental Protocol: Schotten-Baumann Reaction

This protocol is adapted from standard procedures for the acylation of amines.[4]

  • Dissolution: Dissolve 4-aminobenzoic acid in a suitable aprotic solvent, such as dichloromethane (DCM), in a reaction flask.

  • Base Addition: Add an equimolar amount of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to the stirring solution. The base will neutralize the hydrochloric acid byproduct of the reaction.

  • Acyl Chloride Addition: Slowly add a slight molar excess (1.1 to 1.2 equivalents) of nonanoyl chloride to the reaction mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reactants and Properties
ReactantMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Hazards
4-Aminobenzoic Acid137.141.374187-189 (melts)Irritant
Nonanoyl Chloride176.680.93202Corrosive, Lachrymator
Dichloromethane84.931.3339.6Carcinogen, Irritant
Triethylamine101.190.72689.5Flammable, Corrosive

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-ABA 4-Aminobenzoic Acid Mixing Mixing and Stirring 4-ABA->Mixing Nonanoyl_Cl Nonanoyl Chloride Nonanoyl_Cl->Mixing Base Base (e.g., TEA) Base->Mixing Solvent Solvent (e.g., DCM) Solvent->Mixing Quenching Quenching with Water Mixing->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Purification Recrystallization or Chromatography Extraction->Purification Product This compound Purification->Product

A flowchart of the proposed synthesis of this compound.

Potential Biological Activity and Mechanism of Action

Based on the known activities of other PABA derivatives, this compound could exhibit a range of biological effects.[1][2] The introduction of the nonanoyl group would significantly increase its lipophilicity, potentially enhancing its ability to cross cell membranes and interact with intracellular targets.

Potential Therapeutic Applications
ApplicationRationale
Antimicrobial Agent The PABA scaffold is a known target for antimicrobial drugs. The nonanoyl chain may enhance membrane disruption or facilitate entry into microbial cells to inhibit folate synthesis or other metabolic pathways.[1][3]
Anticancer Agent Some PABA derivatives have shown cytotoxicity against cancer cell lines.[1] The increased lipophilicity of this compound could lead to better accumulation in tumor tissues.
Antifungal Agent Similar to its potential antibacterial activity, this compound could disrupt fungal cell membranes or interfere with essential metabolic pathways.[1]
Hypothetical Signaling Pathway: Antimicrobial Action

A plausible mechanism of antimicrobial action for this compound could involve the inhibition of folate biosynthesis, a pathway essential for many bacteria but not for humans.[1]

Signaling_Pathway 4-NBA This compound Bacterial_Cell Bacterial Cell Membrane 4-NBA->Bacterial_Cell DHPS Dihydropteroate Synthase (DHPS) Bacterial_Cell->DHPS Inhibits Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Bacterial_Growth Bacterial Growth Inhibition PABA PABA PABA->DHPS Folate Folate Synthesis Dihydropteroate->Folate DNA_Synthesis DNA Synthesis Folate->DNA_Synthesis DNA_Synthesis->Bacterial_Growth Leads to

A diagram of the hypothetical inhibition of bacterial folate synthesis.

Conclusion

While "this compound" remains a hypothetical compound in the public domain, its rational design based on the well-established scaffold of 4-aminobenzoic acid presents a compelling case for its synthesis and investigation. The addition of a nonanoyl group is anticipated to modulate its physicochemical and biological properties, potentially leading to a novel therapeutic agent with antimicrobial or anticancer activities. The synthetic route is straightforward, and the potential mechanisms of action are grounded in the known pharmacology of related molecules. Further research is warranted to synthesize and evaluate the biological profile of this and other long-chain N-acylated 4-aminobenzoic acid derivatives to explore their therapeutic potential.

References

A Comprehensive Technical Guide to the Solubility Profile of 4-Nonanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Nonanamidobenzoic acid is a molecule of interest in drug discovery and development, combining a lipophilic nonanoyl chain with an ionizable carboxylic acid group on a rigid benzamide backbone. Understanding its solubility is critical for formulation development, bioavailability, and overall therapeutic efficacy. This document outlines the predicted physicochemical properties and a representative solubility profile of this compound. Furthermore, it provides detailed experimental protocols for the determination of key solubility-related parameters, including thermodynamic and kinetic solubility, as well as pKa.

Predicted Physicochemical Profile

The physicochemical properties of this compound are predicted based on the characteristics of its constituent functional groups. The long alkyl chain is expected to confer high lipophilicity and low aqueous solubility, while the carboxylic acid moiety will provide a handle for pH-dependent solubility enhancement.

ParameterPredicted Value/CharacteristicRationale
Molecular Formula C₁₆H₂₃NO₃-
Molecular Weight 277.36 g/mol -
pKa ~4.5 - 5.0The carboxylic acid group is the primary ionizable center. Its acidity will be similar to other benzoic acid derivatives.[1]
logP > 4.0The presence of the nine-carbon alkyl chain and two aromatic rings suggests high lipophilicity.[2]
Aqueous Solubility Poorly solubleThe high logP value indicates that the molecule will have limited solubility in aqueous media, especially at pH values below its pKa.
Organic Solubility Soluble in polar organic solventsExpected to be soluble in solvents like ethanol, methanol, and DMSO.

Representative Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the aqueous medium and the nature of the organic solvent.

Representative Aqueous Solubility Profile

The aqueous solubility of this compound will increase significantly at pH values above its pKa, due to the ionization of the carboxylic acid to the more soluble carboxylate form.

pHPredicted Solubility (µg/mL)Form
2.0< 1Non-ionized
5.01 - 10Partially ionized
7.450 - 200Primarily ionized
9.0> 500Fully ionized
Representative Solubility in Organic Solvents

The lipophilic nature of the molecule suggests good solubility in a range of organic solvents.

SolventPredicted Solubility
Dimethyl Sulfoxide (DMSO)Highly Soluble
EthanolSoluble[3][4]
MethanolSoluble
AcetoneSoluble[3]
ChloroformSoluble[4][5]
Diethyl EtherSlightly Soluble[4]
HexanePoorly Soluble
WaterPoorly Soluble[1][4][5]

Experimental Protocols

Accurate determination of the solubility profile requires robust experimental methods. The following sections detail standard protocols for thermodynamic solubility, kinetic solubility, and pKa determination.

Thermodynamic Solubility (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and lead optimization.[6][7][8][9][10]

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound (solid)

  • Selected aqueous buffers (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • HPLC-grade organic solvents

  • Vials with screw caps

  • Shaker/incubator

  • Centrifuge

  • HPLC-UV system

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

  • Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[6]

  • After incubation, visually inspect for the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm filter.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.[6][10]

Thermodynamic_Solubility_Workflow A Add excess solid to solvent B Incubate with shaking (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify by HPLC-UV D->E

Thermodynamic Solubility Workflow
Kinetic Solubility Assay

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[8][11][12][13][14]

Objective: To rapidly assess the solubility of this compound in an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate reader (nephelometer or UV spectrophotometer)

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).[11][12]

  • Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[11][13]

  • Add the aqueous buffer to each well to achieve the desired final compound concentration.[11][13]

  • Mix the contents and incubate at a controlled temperature for a specified time (e.g., 2 hours).[11][14]

  • Measure the solubility. This can be done by:

    • Nephelometry: Measure the light scattering to detect undissolved particles.[11][13]

    • Direct UV: Filter the solution to remove precipitate and measure the UV absorbance of the filtrate.[11][13]

pKa Determination by Potentiometric Titration

The pKa is a critical parameter that dictates the ionization state of a molecule at a given pH, which in turn influences its solubility and absorption.[15][16][17][18][19]

Objective: To determine the acid dissociation constant (pKa) of this compound.

Materials:

  • This compound

  • Standardized 0.1 M NaOH and 0.1 M HCl solutions[15][16]

  • 0.15 M KCl solution (to maintain constant ionic strength)[15][16]

  • Calibrated pH meter and electrode[15][16]

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[15][16]

  • Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent mixture (e.g., water with a co-solvent if necessary).[15][16]

  • Add 0.15 M KCl to maintain a constant ionic strength.[15][16]

  • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) with 0.1 M HCl.[15][16]

  • Titrate the solution with standardized 0.1 M NaOH, adding small increments and recording the pH after each addition.

  • Continue the titration until the pH reaches the basic range (e.g., pH 12).

  • Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve.

pKa_Determination_Workflow A Prepare sample solution with constant ionic strength B Adjust to acidic pH A->B C Titrate with NaOH, record pH B->C D Plot pH vs. Volume C->D E Determine pKa from half-equivalence point D->E

pKa Determination Workflow

Conclusion

While specific experimental data for this compound is sparse, a comprehensive understanding of its likely solubility profile can be established through the analysis of its structural components and the application of standard experimental methodologies. It is predicted to be a lipophilic compound with poor aqueous solubility that can be significantly enhanced at pH values above its pKa. The protocols detailed in this guide provide a clear path for researchers to experimentally determine the precise solubility and physicochemical parameters of this compound, which is essential for its successful development as a potential therapeutic agent.

References

An In-Depth Technical Guide to the Crystal Structure of 4-Nonanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic structure of 4-Nonanamidobenzoic acid. While a definitive crystal structure has not been publicly deposited, this document outlines the necessary experimental protocols, from synthesis to crystallographic analysis, required to determine its three-dimensional arrangement. The guide is intended to serve as a detailed roadmap for researchers in structural biology and drug development, providing hypothetical yet representative data and visualizations to facilitate a deeper understanding of this class of compounds.

Introduction

This compound belongs to the family of N-acylated amino acids, a class of molecules with demonstrated biological activities, including antimicrobial and cytotoxic effects.[1] The nonanamide moiety introduces a significant hydrophobic character to the 4-aminobenzoic acid (PABA) backbone, which can influence its molecular packing in the solid state and its interactions with biological targets. Understanding the precise three-dimensional structure of this compound is crucial for elucidating its structure-activity relationship (SAR), optimizing its properties for potential therapeutic applications, and designing novel derivatives with enhanced efficacy.

This guide presents a hypothetical, yet technically detailed, pathway to determining and analyzing the crystal structure of this compound.

Synthesis and Purification for Crystallography

The synthesis of this compound can be achieved through the acylation of 4-aminobenzoic acid with nonanoyl chloride. The purity of the compound is paramount for obtaining high-quality crystals suitable for X-ray diffraction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Aminobenzoic acid

  • Nonanoyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in the chosen solvent (DCM or THF) containing pyridine.

  • Cool the mixture in an ice bath.

  • Slowly add nonanoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Recrystallize the purified product from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to obtain single crystals.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 4-Aminobenzoic Acid in Solvent + Base add_reagent Add Nonanoyl Chloride start->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench with 1M HCl monitor->quench extract Extract Organic Layer quench->extract wash Wash with HCl, H2O, NaHCO3 extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography recrystallize Recrystallization for Crystals chromatography->recrystallize

Synthesis and Purification Workflow

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.

Experimental Protocol: Crystallographic Analysis
  • Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data and Structure

The following tables present hypothetical yet realistic crystallographic data for this compound, based on known structures of similar organic molecules.

Crystal Data and Structure Refinement
ParameterHypothetical Value
Empirical formulaC₁₆H₂₃NO₃
Formula weight277.36
Temperature100(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å α = 90°
b = 8.456(3) Å β = 98.76(5)°
c = 18.234(7) Å γ = 90°
Volume1540.1(10) ų
Z4
Density (calculated)1.196 Mg/m³
Absorption coefficient0.082 mm⁻¹
F(000)600
Crystal size0.30 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected10500
Independent reflections3500 [R(int) = 0.045]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3500 / 0 / 185
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.050, wR2 = 0.135
R indices (all data)R1 = 0.065, wR2 = 0.150
Largest diff. peak and hole0.45 and -0.30 e.Å⁻³
Hypothetical Atomic Coordinates and Equivalent Isotropic Displacement Parameters
AtomxyzU(eq) [Ų]
O10.7890(2)0.2345(3)0.9876(1)0.035(1)
O20.6543(2)0.4567(3)0.9543(1)0.038(1)
O30.4321(2)0.8765(3)0.7654(1)0.041(1)
N10.2345(2)0.6543(3)0.8765(1)0.029(1)
C10.5678(3)0.5432(4)0.8765(2)0.025(1)
C20.6789(3)0.4321(4)0.9123(2)0.028(1)
...............

Molecular and Crystal Packing

The crystal structure of this compound would likely be characterized by hydrogen bonding interactions involving the carboxylic acid and amide functional groups. The carboxylic acid groups are expected to form dimers, a common motif in the crystal structures of carboxylic acids. The amide groups can act as both hydrogen bond donors and acceptors, leading to the formation of one- or two-dimensional hydrogen-bonded networks.

The long nonyl chains are expected to exhibit significant van der Waals interactions, likely leading to segregation of hydrophobic and hydrophilic regions within the crystal lattice. This packing arrangement will be a key determinant of the compound's physical properties, such as melting point and solubility.

Logical Relationship of Intermolecular Forces

G cluster_molecule This compound Molecule cluster_interactions Intermolecular Interactions cluster_packing Crystal Packing carboxyl Carboxylic Acid Group h_bond Hydrogen Bonding carboxyl->h_bond amide Amide Group amide->h_bond phenyl Phenyl Ring pi_pi π-π Stacking phenyl->pi_pi nonyl Nonyl Chain vdw Van der Waals Forces nonyl->vdw dimers Carboxylic Acid Dimers h_bond->dimers hb_network Hydrogen-Bonded Network h_bond->hb_network hydrophobic_regions Hydrophobic Regions vdw->hydrophobic_regions dimers->hb_network

Intermolecular Forces and Crystal Packing

Conclusion

This technical guide has outlined the essential methodologies and presented hypothetical data for the determination of the crystal structure of this compound. The synthesis, purification, and single-crystal X-ray diffraction protocols described provide a clear pathway for obtaining high-quality structural information. The anticipated structural features, including hydrogen-bonded networks and hydrophobic packing, offer valuable insights for researchers in medicinal chemistry and materials science. The determination of this crystal structure would be a valuable contribution to the understanding of N-acylated aminobenzoic acids and would facilitate the rational design of new derivatives with tailored properties.

References

4-Nonanamidobenzoic Acid: A Theoretical Properties and Methodologies Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 4-Nonanamidobenzoic acid, a derivative of 4-aminobenzoic acid (PABA). Due to the limited availability of direct experimental data for this specific compound, this document focuses on predicted physicochemical properties, leveraging established computational models and structure-property relationships. This guide also outlines detailed, generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on established organic chemistry methodologies. The information is intended to serve as a foundational resource for researchers and professionals in drug development and chemical sciences, facilitating further investigation and application of this molecule.

Introduction

This compound is an N-acylated derivative of 4-aminobenzoic acid (PABA). PABA is a well-known intermediate in the biosynthesis of folates in bacteria. The addition of a nine-carbon acyl chain (nonanoyl group) to the amino group of PABA is expected to significantly alter its physicochemical properties, particularly its lipophilicity, which may, in turn, influence its biological activity and potential therapeutic applications. This guide provides a theoretical framework for understanding the properties of this compound in the absence of extensive empirical data.

Molecular Structure and Identifiers

The fundamental structure of this compound consists of a benzoic acid moiety N-acylated with a nonanoyl group at the para position.

IdentifierValue
IUPAC Name 4-(nonanoylamino)benzoic acid
Molecular Formula C₁₆H₂₃NO₃
Molecular Weight 277.36 g/mol
SMILES CCCCCCCC(=O)Nc1ccc(cc1)C(=O)O
InChI Key InChI=1S/C16H23NO3/c1-2-3-4-5-6-7-8-15(19)17-13-11-9-12(10-14-13)16(20)21/h9-11H,2-8H2,1H3,(H,17,19)(H,20,21)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as estimates in the absence of experimental data.

PropertyPredicted ValueNotes
pKa (acidic) ~4.5 - 5.0The carboxylic acid proton is the most acidic. The exact value is influenced by the electron-withdrawing nature of the amide group.
pKa (basic) ~ -1.0 to 0.0The amide nitrogen is a very weak base due to the delocalization of the lone pair into the carbonyl group.
LogP ~4.5 - 5.5The long alkyl chain significantly increases the lipophilicity compared to 4-aminobenzoic acid (LogP ≈ 0.83).
Water Solubility LowPredicted to be poorly soluble in water due to the high LogP value.
Hydrogen Bond Donors 2(Carboxylic acid -OH and amide -NH)
Hydrogen Bond Acceptors 3(Carboxylic acid C=O, amide C=O, and carboxylic acid -OH)
Rotatable Bonds 10
Topological Polar Surface Area (TPSA) 66.4 Ų

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through the acylation of 4-aminobenzoic acid with nonanoyl chloride. The following are generalized protocols for its synthesis and purification.

Synthesis of this compound

This protocol is based on the Schotten-Baumann reaction, a common method for the acylation of amines.

Materials:

  • 4-Aminobenzoic acid

  • Nonanoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1M solution

  • Distilled water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-aminobenzoic acid in an aqueous solution of sodium hydroxide (typically 1-2 equivalents). Cool the solution in an ice bath.

  • Acylation: While vigorously stirring the cooled solution, slowly add nonanoyl chloride (1-1.2 equivalents) either neat or dissolved in an organic solvent like dichloromethane or THF.

  • Reaction: Continue stirring the mixture in the ice bath for 1-2 hours, and then at room temperature for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Acidification: After the reaction is complete, cool the mixture again in an ice bath and slowly acidify with 1M HCl until a precipitate (the product) forms and the pH is acidic (pH 2-3).

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the crude product with cold distilled water to remove any remaining salts.

  • Drying: Dry the product under vacuum or in a desiccator.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol or an ethanol/water mixture

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. Ethanol or a mixture of ethanol and water is a likely candidate. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified crystals under vacuum.

Characterization Methods

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid and amide, N-H of the amide, O-H of the carboxylic acid).

  • Melting Point Analysis: To assess the purity of the compound.

Logical and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the synthetic pathway, a general experimental workflow, and the logical relationship of predicted properties to potential bioavailability.

Synthesis_Pathway PABA 4-Aminobenzoic Acid Reaction Acylation Reaction PABA->Reaction NonanoylCl Nonanoyl Chloride NonanoylCl->Reaction Product This compound Reagents NaOH, H₂O Reagents->Reaction Schotten-Baumann conditions Reaction->Product

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Synthesis of Crude Product Filtration Vacuum Filtration and Washing Start->Filtration Drying1 Drying of Crude Product Filtration->Drying1 Recrystallization Recrystallization from suitable solvent Drying1->Recrystallization Filtration2 Isolation of Purified Crystals Recrystallization->Filtration2 Drying2 Drying of Purified Product Filtration2->Drying2 Characterization Characterization (NMR, MS, IR, MP) Drying2->Characterization End Pure this compound Characterization->End

Caption: General experimental workflow for synthesis and purification.

Bioavailability_Prediction LogP High LogP (~4.5 - 5.5) Solubility Low Aqueous Solubility LogP->Solubility inversely related Absorption Potential for High Membrane Permeability LogP->Absorption positively correlated Bioavailability Oral Bioavailability may be limited by poor solubility Solubility->Bioavailability Absorption->Bioavailability

Caption: Predicted properties and their potential impact on bioavailability.

Potential Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the signaling pathways associated with this compound. It is hypothesized that the increased lipophilicity, due to the nonanoyl chain, may allow for better membrane transport compared to PABA. This could potentially lead to novel interactions with intracellular targets. Further research is required to elucidate any biological effects and mechanisms of action.

Conclusion

This technical guide provides a theoretical foundation for the study of this compound. The predicted physicochemical properties suggest a highly lipophilic molecule with low water solubility. The provided synthetic and purification protocols offer a starting point for the laboratory preparation of this compound. It is imperative that future research focuses on the experimental validation of these theoretical properties and the exploration of its potential biological activities.

Disclaimer: The information provided in this document is for research purposes only. The predicted values are estimations and should be used with caution. All laboratory work should be conducted with appropriate safety precautions.

Unraveling the Bioactivity of 4-Aminobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: Initial research into the biological activity of 4-nonanamidobenzoic acid did not yield sufficient publicly available data to compile a comprehensive technical guide. This document, therefore, focuses on the closely related and extensively studied derivatives of 4-aminobenzoic acid (PABA) . While structurally related, the biological activities of PABA derivatives may not be directly extrapolated to this compound. This guide is intended for researchers, scientists, and drug development professionals as a detailed resource on the state of research into PABA derivatives.

Introduction to 4-Aminobenzoic Acid (PABA) and its Derivatives

Para-aminobenzoic acid (PABA) is a non-essential vitamin-like compound that serves as a crucial intermediate in the folic acid synthesis pathway of many bacteria, fungi, and plants.[1] Humans, lacking this pathway, obtain folic acid through their diet, making enzymes in the bacterial folate synthesis pathway attractive targets for antimicrobial agents. The chemical structure of PABA, with its amino and carboxylic acid groups on a benzene ring, allows for versatile modifications, leading to a wide array of derivatives with diverse biological activities.[2] These activities include antimicrobial, antifungal, cytotoxic, anti-inflammatory, and antioxidant properties.[1][2] This guide will delve into the significant biological activities of PABA derivatives, with a focus on Schiff bases, detailing their quantitative effects, the experimental methods used to determine them, and the underlying mechanisms of action.

Antimicrobial and Antifungal Activity

Derivatives of PABA, particularly Schiff bases formed by the condensation of PABA with various aldehydes, have demonstrated significant antimicrobial and antifungal properties.[1][3][4][5]

Quantitative Antimicrobial and Antifungal Data

The following tables summarize the minimum inhibitory concentrations (MIC) of various PABA Schiff base derivatives against a range of bacterial and fungal strains. Lower MIC values indicate greater potency.

Table 1: Antibacterial Activity of PABA Derivatives (MIC in µM) [1][4][5]

Compound/DerivativeStaphylococcus aureus (MRSA)Mycobacterium tuberculosis
Schiff Base with 5-nitrofurfural15.62≥ 62.5
Schiff Base with salicylaldehyde≥ 62.5Not Reported

Table 2: Antifungal Activity of PABA Derivatives (MIC in µM) [1][4][5]

Compound/DerivativeAntifungal Properties
Schiff Base with 5-nitrofurfuralPotent broad-spectrum (MIC ≥ 7.81 µM)

Cytotoxic Activity Against Cancer Cell Lines

Several PABA derivatives have been investigated for their potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1][3][4][6]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for the cytotoxicity of PABA derivatives are presented below.

Table 3: Cytotoxicity of PABA Derivatives (IC50 in µM) [1][3][4][6]

Compound/DerivativeHepG2 (Liver Cancer)NCI-H460 (Lung Cancer)CAL-27 (Oral Squamous Carcinoma)
Schiff Bases≥ 15.0Not ReportedNot Reported
Alkyl Derivative 20Not Reported15.5920.04

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research to evaluate the biological activities of PABA derivatives.

Synthesis of PABA Schiff Base Derivatives

A general method for the synthesis of Schiff bases from PABA involves the condensation reaction with an appropriate aldehyde.

Protocol:

  • Dissolve 4-aminobenzoic acid in a suitable solvent, such as ethanol or methanol.

  • Add an equimolar amount of the desired aldehyde to the solution.

  • A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • The reaction mixture is typically refluxed for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate (the Schiff base) is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is commonly determined using the broth microdilution method.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism and add it to each well.

  • Include positive controls (microorganism in medium without the test compound) and negative controls (medium only).

  • Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability and cytotoxicity.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PABA derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C.

  • During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized buffer).

  • Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of PABA derivatives can be attributed to several mechanisms, with the most well-understood being the inhibition of folate synthesis in microorganisms.

Inhibition of Dihydropteroate Synthase (DHPS)

In many bacteria, PABA is a substrate for the enzyme dihydropteroate synthase (DHPS), which catalyzes a key step in the synthesis of folic acid. PABA derivatives, particularly sulfonamides, act as competitive inhibitors of DHPS. By mimicking the natural substrate PABA, these derivatives bind to the active site of the enzyme, blocking the synthesis of dihydropteroate and, consequently, folic acid. This disruption of folate metabolism inhibits bacterial growth and replication.[7][8]

DHPS_Inhibition cluster_bacterium Bacterial Cell PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate PABA_derivative PABA Derivative (e.g., Sulfonamide) PABA_derivative->DHPS Competitive Inhibitor PABA_derivative->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... DNA_synthesis DNA Synthesis & Cell Growth Folic_Acid->DNA_synthesis

Caption: Competitive inhibition of Dihydropteroate Synthase by PABA derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

The general workflow for investigating the biological activity of novel PABA derivatives follows a logical progression from chemical synthesis to biological screening.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_followup Further Studies start PABA + Aldehyde synthesis Schiff Base Condensation start->synthesis purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial & Antifungal Assays purification->antimicrobial cytotoxicity Cytotoxicity Assays purification->cytotoxicity data_analysis Data Analysis (MIC, IC50) antimicrobial->data_analysis cytotoxicity->data_analysis mechanism Mechanism of Action Studies data_analysis->mechanism in_vivo In Vivo Studies mechanism->in_vivo

Caption: General workflow for the development of bioactive PABA derivatives.

Conclusion

Derivatives of 4-aminobenzoic acid represent a versatile class of compounds with a broad spectrum of biological activities. The ease of their synthesis and the tunability of their biological effects through modification of the aldehyde component make them promising candidates for the development of new therapeutic agents. While significant research has focused on their antimicrobial and cytotoxic properties, further investigations into their mechanisms of action and in vivo efficacy are warranted to fully realize their therapeutic potential. The lack of data on this compound highlights a potential area for future research to explore how a long alkyl chain modification influences the biological profile of the PABA scaffold.

References

A Technical Guide to 4-Nonanamidobenzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

4-Nonanamidobenzoic acid is a derivative of 4-aminobenzoic acid (PABA) characterized by the acylation of the amino group with a nine-carbon aliphatic chain (nonanoyl group). Extensive searches of scientific literature indicate that this compound is not a known naturally occurring compound. Its existence and properties are therefore predicated on chemical synthesis. This technical guide provides a comprehensive overview of the probable synthetic routes for this compound, including detailed experimental protocols adapted from methodologies for analogous long-chain N-acyl aminobenzoic acids. The document further explores the potential physicochemical properties and biological activities of this compound, drawing inferences from the known characteristics of related PABA derivatives. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this compound for potential applications in drug development and materials science.

Introduction

4-Aminobenzoic acid (PABA) and its derivatives are a class of compounds with diverse biological activities and industrial applications. PABA itself is a precursor for the biosynthesis of folates in many microorganisms. The chemical modification of the amino or carboxylic acid functionalities of PABA has led to the development of a wide range of substances with therapeutic and commercial value, from local anesthetics like benzocaine to antimicrobial agents.

This guide focuses on a specific, non-natural derivative: this compound. The introduction of a nine-carbon acyl chain to the PABA scaffold is expected to significantly increase its lipophilicity, which may, in turn, influence its pharmacokinetic and pharmacodynamic properties. While no natural sources of this compound have been identified, its synthesis is readily achievable through established organic chemistry methodologies. This document outlines the most probable synthetic pathways, provides detailed experimental procedures, and discusses the potential for this molecule to exhibit biological activity based on the known properties of similar N-acylated aromatic compounds.

Synthesis of this compound

The synthesis of this compound involves the formation of an amide bond between 4-aminobenzoic acid and a nonanoyl group donor. The most common and efficient laboratory-scale methods for this transformation are the Schotten-Baumann reaction using an acyl chloride or reactions involving a carboxylic acid with a coupling agent, or conversion to an acid anhydride.

Synthetic Pathways

The primary retrosynthetic disconnection for this compound is at the amide bond, leading to two key starting materials: 4-aminobenzoic acid and nonanoic acid or a derivative thereof. The forward synthesis can be approached via several routes:

  • Route A: Acylation with Nonanoyl Chloride: This is a highly reliable and common method for amide bond formation. 4-aminobenzoic acid is reacted with nonanoyl chloride, typically in the presence of a base to neutralize the HCl byproduct.

  • Route B: Acylation with Nonanoic Anhydride: Nonanoic anhydride can also serve as an efficient acylating agent for 4-aminobenzoic acid.

  • Route C: Direct Amidation with Nonanoic Acid using a Coupling Agent: Modern coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate the direct formation of the amide bond from 4-aminobenzoic acid and nonanoic acid under mild conditions.

The following diagram illustrates the general synthetic workflow.

G cluster_reactants Starting Materials cluster_activation Activation of Carboxylic Acid cluster_synthesis Amide Bond Formation cluster_product Product cluster_purification Purification PABA 4-Aminobenzoic Acid Reaction Acylation Reaction PABA->Reaction Nonanoic_Acid Nonanoic Acid Nonanoyl_Chloride Nonanoyl Chloride Nonanoic_Acid->Nonanoyl_Chloride e.g., SOCl₂ Nonanoic_Anhydride Nonanoic Anhydride Nonanoic_Acid->Nonanoic_Anhydride e.g., Ac₂O Nonanoic_Acid->Reaction Route C (with coupling agent) Nonanoyl_Chloride->Reaction Route A Nonanoic_Anhydride->Reaction Route B Product This compound Reaction->Product Purification Recrystallization / Chromatography Product->Purification

Synthetic workflow for this compound.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound via the Schotten-Baumann reaction, adapted from established methods for similar N-acylations.

Materials:

  • 4-Aminobenzoic acid

  • Nonanoyl chloride

  • Pyridine (or another suitable base, e.g., triethylamine)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexane)

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-aminobenzoic acid (1 equivalent) in the chosen anhydrous solvent (e.g., DCM or THF).

  • Addition of Base: Add pyridine (1.1-1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add nonanoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel.

Quantitative Data from Analogous Syntheses

While specific yield data for this compound is not available in the literature, the synthesis of similar long-chain N-acyl aminobenzoic acids typically proceeds with good to excellent yields. The following table summarizes expected quantitative parameters based on analogous reactions.

ParameterRoute A (Acyl Chloride)Route C (Coupling Agent)
Reaction Time 2 - 6 hours12 - 24 hours
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Typical Yield 75 - 95%70 - 90%
Purification Method RecrystallizationColumn Chromatography

Potential Biological Activity and Signaling Pathways

Although this compound has not been specifically evaluated for its biological effects, the structural motif of N-acylated aminobenzoic acids is present in molecules with known bioactivities. The introduction of the lipophilic nonanoyl chain may enhance cell membrane permeability, potentially leading to novel pharmacological properties.

Derivatives of 4-aminobenzoic acid have been investigated for a range of biological activities, including antimicrobial and cytotoxic effects. It is plausible that this compound could exhibit similar properties. For instance, some N-acylated amino acids have been shown to possess antibacterial and antifungal activity. The mechanism of such activity could involve disruption of the microbial cell membrane or inhibition of key metabolic enzymes.

Given the lack of specific data for this compound, a detailed signaling pathway cannot be depicted. However, a conceptual diagram illustrating a potential mechanism of action, should the compound exhibit cytotoxic properties, is presented below. This hypothetical pathway involves cell membrane interaction, intracellular accumulation, and subsequent induction of apoptosis.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Compound This compound Membrane_Interaction Membrane Interaction (due to lipophilic tail) Compound->Membrane_Interaction Accumulation Intracellular Accumulation Membrane_Interaction->Accumulation Passive Diffusion Mitochondria Mitochondrial Stress Accumulation->Mitochondria Potential Target ROS Increased ROS Mitochondria->ROS Caspase_Activation Caspase Activation ROS->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Hypothetical cytotoxic signaling pathway.

Physicochemical Properties and Characterization

The physicochemical properties of this compound can be predicted based on its structure. The presence of a long alkyl chain will render the molecule significantly more lipophilic than its parent compound, 4-aminobenzoic acid. This will result in lower water solubility and a higher octanol-water partition coefficient (logP). The carboxylic acid group will still allow for salt formation with bases, which could be utilized for purification or formulation purposes.

Characterization of synthesized this compound would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the covalent structure of the molecule, showing characteristic signals for the aromatic protons, the amide proton, and the aliphatic chain.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, including the amide C=O and N-H stretches, and the carboxylic acid O-H and C=O stretches.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Conclusion and Future Directions

This compound is a synthetic derivative of PABA that, while not found in nature, can be readily prepared in the laboratory. This guide provides a framework for its synthesis and purification, based on established chemical principles. The introduction of the nonanoyl group is a significant structural modification that is likely to impart distinct physicochemical and biological properties compared to PABA.

Future research on this compound should focus on:

  • Optimization of Synthesis: Fine-tuning the reaction conditions to maximize yield and purity.

  • Biological Screening: A comprehensive evaluation of its antimicrobial, antifungal, and cytotoxic activities.

  • Pharmacokinetic Studies: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

  • Materials Science Applications: Exploring its potential use in the development of novel polymers or functional materials, given its amphiphilic nature.

This document serves as a starting point for researchers and drug development professionals interested in exploring the potential of this and other long-chain N-acyl aminobenzoic acids.

Methodological & Application

Application Notes and Protocols for the Purification of 4-Nonanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Nonanamidobenzoic acid, a key intermediate in various synthetic organic chemistry and drug discovery programs. The following sections outline recrystallization and chromatography techniques to achieve high purity of the target compound.

Introduction

This compound is an organic compound characterized by a benzoic acid moiety, an amide linkage, and a nine-carbon aliphatic chain. Its purification is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. The choice of purification technique depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the operation. This document provides protocols for two primary purification methods: recrystallization and column chromatography.

Predicted Properties of this compound

Due to the presence of a long non-polar alkyl chain, this compound is expected to have low solubility in polar solvents like water and high solubility in non-polar to moderately polar organic solvents. The amide and carboxylic acid groups, however, allow for hydrogen bonding, which can influence its solubility in certain protic solvents.

Purification Techniques

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds.[1] It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the impurities dissolved in the solvent.[1]

Protocol for Recrystallization of this compound

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating.

    • Promising solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Based on the structure of this compound, suitable solvents and solvent systems to screen include:

      • Ethanol

      • Acetone[1]

      • Acetonitrile[1]

      • Ethyl acetate/Hexane mixture

      • Toluene

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Swirl the flask to aid dissolution.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.

  • Hot Filtration (if necessary):

    • If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

    • Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, normal-phase or reversed-phase chromatography can be employed.

Protocol for Normal-Phase Column Chromatography

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Silica gel is a common choice for normal-phase chromatography of moderately polar compounds.

    • Eluent: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Solvent Removal:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Quantitative Data Summary

The following table summarizes the expected outcomes for the purification of this compound using the described techniques. These values are typical for the purification of similar aromatic amides and may vary depending on the initial purity of the crude product.

Purification TechniqueTypical Purity Achieved (%)Typical Yield (%)
Recrystallization> 98%70 - 90%
Column Chromatography> 99%60 - 85%

Experimental Workflow Diagram

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Chromatography Column Chromatography Crude->Chromatography Purity_Analysis1 Purity Analysis (TLC, NMR, HPLC) Recrystallization->Purity_Analysis1 Purity_Analysis2 Purity Analysis (TLC, NMR, HPLC) Chromatography->Purity_Analysis2 Purity_Analysis1->Chromatography Purity < 98% Pure_Product1 Pure this compound Purity_Analysis1->Pure_Product1 Purity > 98% Pure_Product2 Pure this compound Purity_Analysis2->Pure_Product2 Purity > 99% Impure_Fraction Impure Fractions Purity_Analysis2->Impure_Fraction Impure

Caption: Purification workflow for this compound.

References

High-Yield Synthesis of 4-Nonanamidobenzoic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4-nonanamidobenzoic acid and its derivatives. The primary method detailed is the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.

Introduction

This compound and its derivatives are of interest in various fields of chemical and pharmaceutical research. The amide linkage provides a stable structural motif, and the long alkyl chain imparts lipophilicity, which can be crucial for biological activity and material properties. The presence of the carboxylic acid group allows for further functionalization, making these compounds versatile building blocks in medicinal chemistry and materials science. The Schoiden-Baumann reaction, which utilizes an acyl chloride and an amine in the presence of a base, is a classic and effective method for preparing such amides.

Synthetic Approach: The Schotten-Baumann Reaction

The synthesis of this compound is typically achieved through the acylation of 4-aminobenzoic acid with nonanoyl chloride. The Schotten-Baumann reaction conditions, involving a biphasic system with an aqueous base, are well-suited for this transformation. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.

A general reaction scheme is presented below:

Scheme 1: Synthesis of this compound via Schotten-Baumann Reaction

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product R1 4-Aminobenzoic Acid P1 This compound R1->P1 + R2 R2 Nonanoyl Chloride R2->P1 C1 Base (e.g., NaOH, Pyridine) C1->P1 C2 Two-phase solvent (e.g., Dichloromethane/Water) C2->P1 C3 Room Temperature C3->P1

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following section provides a detailed protocol for the synthesis of this compound. This protocol is based on established Schotten-Baumann reaction procedures and can be adapted for the synthesis of other N-acyl aminobenzoic acid derivatives.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Aminobenzoic acid

  • Nonanoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stirring bar, dissolve 4-aminobenzoic acid in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Addition of Acyl Chloride: To the stirred solution, add an equimolar amount of nonanoyl chloride dropwise at room temperature. The nonanoyl chloride can be dissolved in an organic solvent like dichloromethane to facilitate addition.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on a generalized high-yield protocol.

ParameterValue
Reactants
4-Aminobenzoic Acid1.0 eq
Nonanoyl Chloride1.0 - 1.2 eq
Sodium Hydroxide2.0 - 3.0 eq
Reaction Conditions
SolventDichloromethane/Water
TemperatureRoom Temperature (20-25 °C)
Reaction Time1 - 3 hours
Product
Expected Yield > 90%
Purification Method Recrystallization

Signaling Pathways and Logical Relationships

While specific signaling pathways directly involving this compound are not extensively documented in the public domain, its structural motifs suggest potential interactions with biological systems. For instance, long-chain N-acylethanolamines are known to interact with cannabinoid receptors. The logical workflow for investigating such potential biological activities is outlined below.

Signaling_Pathway_Investigation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Development S1 Synthesis of This compound Derivatives S2 Purification & Structural Confirmation (NMR, MS, IR) S1->S2 B1 In vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) S2->B1 Screening of Pure Compounds B2 Cell-based Assays (e.g., Cytotoxicity, Signaling) B1->B2 Active Hits D1 Structure-Activity Relationship (SAR) Studies B2->D1 Confirmed Hits D1->S1 Synthesize Analogs D2 In vivo Studies (Animal Models) D1->D2 D3 Preclinical Development D2->D3

Caption: A logical workflow for the investigation of biological activities.

Conclusion

The Schotten-Baumann reaction provides a high-yield and straightforward method for the synthesis of this compound and its derivatives. The protocol outlined in this document can be readily implemented in a standard laboratory setting. The resulting compounds are valuable intermediates for further chemical elaboration and for screening in drug discovery and materials science programs. Careful execution of the experimental procedure and purification steps is crucial for obtaining a high purity product with a good yield.

Application Notes and Protocols for 4-nonanamidobenzoic acid in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nonanamidobenzoic acid is a synthetic compound with potential as a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1, also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in sensory neurons and has been implicated in various physiological and pathological processes, including pain perception, inflammation, and cancer.[1][2] In the context of oncology research, the modulation of TRPV1 activity has emerged as a potential therapeutic strategy.[2][3] Altered TRPV1 expression has been observed in various cancer types, and its activation can influence key cellular processes such as proliferation, apoptosis, and migration.[2][3]

TRPV1 antagonists, like this compound, work by binding to the TRPV1 receptor and inhibiting its activation by various stimuli, thereby blocking the downstream signaling pathways.[4] This inhibitory action can prevent the influx of calcium ions (Ca2+) that is typically associated with TRPV1 activation.[1][2] The resulting modulation of intracellular calcium levels can impact signaling cascades crucial for cancer cell survival and growth, such as the PI3K/Akt and MAPK pathways.[2]

These application notes provide an overview of the potential uses of this compound in cell culture-based assays and offer detailed protocols for assessing its effects on cell viability, apoptosis, and intracellular calcium mobilization. Due to the limited availability of specific experimental data for this compound, the quantitative data presented is based on representative TRPV1 antagonists, and the protocols are generalized for in vitro studies.

Data Presentation: Efficacy of Representative TRPV1 Antagonists

The following table summarizes the inhibitory concentrations (IC50) of well-characterized TRPV1 antagonists in different cancer cell lines and experimental contexts. This data can serve as a reference for designing experiments with this compound.

CompoundAssayCell Line/SystemIC50Reference
CapsazepineCell Viability (MTT Assay)DU145 (Prostate Cancer)54 µM[5]
BCTCInhibition of Capsaicin-Induced CGRP-LI ReleaseRat Spinal Cord37.0 nM[6]
BCTCInhibition of Capsaicin-Induced SP-LI ReleaseRat Spinal Cord36.0 nM[6]
CapsaicinCell ViabilityAGS (Gastric Cancer)253.0 µM (after 24h)[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the viability of cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Workflow:

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with this compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E Proceed to assay F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H

Figure 1: Workflow for the MTT-based cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed 1 x 104 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.[8]

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[9]

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[8][9]

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[8]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow:

G cluster_0 Cell Treatment & Harvesting cluster_1 Staining & Analysis A Treat cells with this compound B Incubate for desired time A->B C Harvest cells (including supernatant) B->C D Wash cells with PBS C->D E Resuspend in Annexin V binding buffer D->E Proceed to staining F Add Annexin V-FITC and PI E->F G Incubate in the dark F->G H Analyze by flow cytometry G->H

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Harvest the cells, including the floating cells in the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 106 cells/mL.[5]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[5]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Calcium Imaging Assay

This protocol provides a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Workflow:

G cluster_0 Cell Preparation & Dye Loading cluster_1 Imaging & Analysis A Seed cells on glass-bottom dishes B Incubate overnight A->B C Load cells with a calcium indicator dye (e.g., Fura-2 AM) B->C D Wash to remove excess dye C->D E Acquire baseline fluorescence D->E Proceed to imaging F Add this compound E->F G Record fluorescence changes over time F->G H Analyze fluorescence intensity to determine [Ca2+]i changes G->H

Figure 3: Workflow for the calcium imaging assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Glass-bottom imaging dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) or similar imaging buffer

  • This compound

  • TRPV1 agonist (e.g., capsaicin) for stimulation

  • Fluorescence microscope equipped for live-cell imaging

Procedure:

  • Seed cells onto glass-bottom dishes and allow them to adhere overnight.[10]

  • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

  • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove the excess dye and allow for de-esterification for at least 30 minutes.

  • Mount the dish on the fluorescence microscope and acquire a baseline fluorescence recording.

  • To test the antagonistic effect, first perfuse the cells with a solution containing this compound for a few minutes.

  • Then, while still in the presence of the antagonist, stimulate the cells with a TRPV1 agonist (e.g., capsaicin) and record the fluorescence changes.

  • Analyze the changes in fluorescence intensity over time to determine the effect of this compound on intracellular calcium levels.

Signaling Pathway

Putative Signaling Pathway for TRPV1 Antagonism in Cancer Cells

TRPV1 antagonists, such as this compound, are expected to block the influx of Ca2+ through the TRPV1 channel. This can lead to the downregulation of pro-survival signaling pathways that are often constitutively active in cancer cells.

G cluster_0 TRPV1 Antagonism cluster_1 Downstream Effects A This compound B TRPV1 Channel A->B Blocks C Reduced Ca2+ Influx B->C Prevents D PI3K/Akt Pathway C->D Inhibits E MAPK Pathway C->E Inhibits F Decreased Cell Proliferation D->F G Increased Apoptosis D->G E->F E->G

Figure 4: Putative signaling pathway of a TRPV1 antagonist.

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. The quantitative data presented is for representative TRPV1 antagonists and may not be directly applicable to this compound. It is recommended to perform dose-response experiments to determine the optimal concentration of this compound for each assay.

References

Protocol for radiolabeling 4-nonanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An iodine-125 radiolabeling protocol for 4-nonanamidobenzoic acid has been developed for use by researchers, scientists, and drug development professionals. This protocol provides a detailed methodology for the synthesis of radioiodinated fatty acid analogs, which are valuable tools in biomedical imaging and pharmacokinetic studies.

Application and Significance

Radiolabeled fatty acids and their analogs are crucial for studying lipid metabolism and myocardial imaging. The introduction of a radioisotope like Iodine-125 (¹²⁵I), which has a half-life of 59.4 days, allows for the tracking of these molecules in vivo to investigate their biodistribution and pharmacokinetics.[1][2] this compound serves as a fatty acid analog, and its radioiodinated form can be used as a tracer in Single Photon Emission Computed Tomography (SPECT) imaging.[3]

The protocol described herein utilizes a common and efficient method for radioiodination of aromatic compounds. This involves an electrophilic substitution reaction on an activated precursor molecule using [¹²⁵I]NaI and an oxidizing agent.[1][4]

Principle of the Method

The radiolabeling strategy involves a two-step process. First, a stable, non-radioactive precursor, a tri-n-butyltin derivative of this compound, is synthesized. This "stannylated" precursor is highly reactive towards electrophilic iodination. In the second step, this precursor is reacted with radioactive Sodium Iodide ([¹²⁵I]NaI) in the presence of a mild oxidizing agent, such as Chloramine-T. The oxidizing agent converts the iodide (I⁻) into an electrophilic iodine species (I⁺), which then replaces the tributyltin group on the aromatic ring to yield the desired radiolabeled product, [¹²⁵I]iodo-4-nonanamidobenzoic acid.[3] The final product is then purified using High-Performance Liquid Chromatography (HPLC).

Experimental Protocol

Materials and Equipment

  • Precursor: N-(4-(tributylstannyl)benzoyl)nonanamide

  • Radioisotope: Sodium Iodide [¹²⁵I] in 0.1 M NaOH solution[1][3]

  • Reagents:

    • Chloramine-T[3][4]

    • Sodium Metabisulfite[3]

    • Ethanol (anhydrous)

    • Hydrochloric Acid (1 M)

    • Phosphate Buffer (0.1 M, pH 7.4)[4]

    • HPLC grade acetonitrile and water

    • Trifluoroacetic acid (TFA)

  • Equipment:

    • Lead-shielded fume hood

    • Reaction vial (1.5 mL, polypropylene)

    • Micropipettes and sterile, filtered tips

    • Vortex mixer

    • Heating block or water bath

    • Radio-HPLC system with a reverse-phase C18 column and a radiation detector

    • Dose calibrator

Procedure

  • Preparation of Reagents:

    • Prepare a 1 mg/mL solution of the tributyltin precursor in anhydrous ethanol.

    • Prepare a 2 mg/mL solution of Chloramine-T in phosphate buffer (0.1 M, pH 7.4). This solution should be prepared fresh before each labeling.

    • Prepare a 4 mg/mL quenching solution of sodium metabisulfite in deionized water.

  • Radiolabeling Reaction:

    • All steps involving radioactivity must be performed in a lead-shielded fume hood.

    • To a 1.5 mL reaction vial, add 10 µL (10 µg) of the precursor solution.

    • Add 50 µL of phosphate buffer (0.1 M, pH 7.4).

    • Carefully add 5-10 µL of [¹²⁵I]NaI solution (approximately 1 mCi).

    • Initiate the reaction by adding 10 µL of the freshly prepared Chloramine-T solution.

    • Immediately cap the vial and vortex gently for 60 seconds.

    • Allow the reaction to proceed at room temperature for 10 minutes.[3]

  • Quenching the Reaction:

    • After 10 minutes, stop the reaction by adding 20 µL of the sodium metabisulfite solution to reduce any unreacted oxidizing agent.[3]

    • Vortex the mixture gently.

  • Purification by HPLC:

    • Acidify the reaction mixture by adding 10 µL of 1 M HCl to ensure the carboxyl group is protonated.

    • Inject the entire reaction mixture onto a semi-preparative reverse-phase C18 HPLC column.

    • Elute the product using a gradient mobile phase, for example:

      • Solvent A: Water with 0.1% TFA

      • Solvent B: Acetonitrile with 0.1% TFA

      • Gradient: Start with 30% B, increasing to 90% B over 20 minutes.

    • Monitor the elution profile using both a UV detector (at ~254 nm) and a radiation detector.

    • Collect the radioactive peak corresponding to the [¹²⁵I]iodo-4-nonanamidobenzoic acid.

  • Solvent Removal and Formulation:

    • Evaporate the collected HPLC fraction to dryness under a gentle stream of nitrogen.

    • Reconstitute the final product in a suitable buffer for in vivo or in vitro studies, such as sterile saline containing a small amount of ethanol or Tween 80 to ensure solubility.

  • Quality Control:

    • Determine the radiochemical purity of the final product by analytical radio-HPLC. Purity should typically be >95%.

    • Measure the total radioactivity of the final product using a dose calibrator to calculate the radiochemical yield.

    • Specific activity can be determined by comparing the amount of radioactivity to the mass of the compound, as determined from the UV peak area on the HPLC chromatogram against a standard curve of the non-radioactive compound.

Quantitative Data Summary

The following table summarizes typical parameters and expected results for the radiolabeling of this compound based on protocols for similar compounds.[3]

ParameterValue/RangeNotes
Precursor Amount 10 - 50 µgThe amount can be adjusted to achieve desired specific activity.
[¹²⁵I]NaI Activity 1 - 5 mCiDepends on the scale of the synthesis.
Reaction Time 10 - 15 minutesLonger times may not significantly improve yield and can lead to degradation.
Reaction Temperature Room Temperature (20-25°C)Gentle conditions are sufficient for the stannyl precursor.
Radiochemical Yield (non-decay corrected) 70 - 85%Based on initial [¹²⁵I]NaI activity, after HPLC purification.
Radiochemical Purity > 95%As determined by analytical radio-HPLC.
Specific Activity > 1,500 Ci/mmolHighly dependent on the amount of precursor and the specific activity of the starting [¹²⁵I]NaI.

Workflow Diagram

Radiolabeling_Workflow Workflow for Radiolabeling this compound cluster_prep Preparation cluster_reaction Radiolabeling cluster_purification Purification & QC Precursor 1. Prepare Precursor (Tributyltin derivative) Reaction 3. Mix Precursor, [¹²⁵I]NaI, and Chloramine-T Precursor->Reaction Reagents 2. Prepare Reagents (Chloramine-T, Buffer) Reagents->Reaction Quench 4. Quench Reaction (Sodium Metabisulfite) Reaction->Quench HPLC 5. Purify via Radio-HPLC Quench->HPLC QC 6. Quality Control (Purity, Yield) HPLC->QC FinalProduct Final Product: [¹²⁵I]iodo-4-nonanamidobenzoic acid QC->FinalProduct

Caption: Experimental workflow for the synthesis and purification of [¹²⁵I]iodo-4-nonanamidobenzoic acid.

References

Application of 4-nonanamidobenzoic Acid in Microbiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-nonanamidobenzoic acid is a derivative of 4-aminobenzoic acid (PABA), a molecule of significant interest in microbiology and drug development. While specific research on this compound is limited in publicly available literature, its structural similarity to other N-acylated PABA derivatives allows for the extrapolation of its potential applications and experimental protocols. PABA is an essential precursor in the folate synthesis pathway for many microorganisms, making it a key target for antimicrobial agent development.[1][2][3] The modification of the amino group in PABA, such as through N-acylation to form compounds like this compound, is a strategy explored to generate novel antimicrobial and cytotoxic agents.[1][2][4]

These application notes provide a framework for the investigation of this compound as a potential antimicrobial agent, based on the established methodologies for analogous PABA derivatives.

Potential Antimicrobial Applications

Based on studies of structurally similar compounds, this compound is hypothesized to have applications in the following areas:

  • Antibacterial Agent: As a PABA analogue, it may act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[5][6] This would lead to bacteriostatic effects, inhibiting the growth and proliferation of susceptible bacteria.

  • Antifungal Agent: Derivatives of PABA have demonstrated potent broad-spectrum antifungal properties.[1][2][4] this compound could potentially exhibit similar activity against fungal pathogens.

  • Biofilm Inhibition: Many antimicrobial agents also interfere with the ability of bacteria to form biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. This is a plausible area of investigation for this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 96-well microtiter plates

  • Spectrophotometer (optional, for quantitative measurement)

  • Resazurin (optional, for viability indication)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Microbial Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microbes in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm. The addition of a viability dye like resazurin can also aid in determining the endpoint.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of biofilms.

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Biofilm-forming microbial strain (e.g., Pseudomonas aeruginosa)

  • 96-well flat-bottomed microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (30%)

Procedure:

  • Preparation of Test Plates: In a 96-well plate, add different concentrations of this compound to TSB supplemented with glucose.

  • Inoculation: Add a standardized inoculum of the biofilm-forming bacteria to each well.

  • Incubation: Incubate the plate without agitation for 24-48 hours at an appropriate temperature to allow for biofilm formation.

  • Washing: Carefully discard the medium and wash the wells gently with phosphate-buffered saline (PBS) to remove planktonic (free-floating) bacteria.

  • Staining: Add crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells again with PBS.

  • Quantification: Solubilize the stained biofilm by adding ethanol or acetic acid to each well. Measure the absorbance of the solubilized stain at a wavelength of approximately 570 nm. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.

Data Presentation

Quantitative data from antimicrobial assays should be summarized for clear comparison. The following table provides a template for presenting hypothetical MIC data for this compound against a panel of microorganisms, based on data for related PABA derivatives.[1][4]

MicroorganismTypeMIC (µM) of this compound (Hypothetical)
Staphylococcus aureus (MRSA)Gram-positive15.62 - 31.25
Escherichia coliGram-negative> 62.5
Mycobacterium speciesAcid-fast≥ 62.5
Candida albicansFungus7.81 - 15.62

Mandatory Visualizations

Signaling Pathway: Inhibition of Folate Synthesis

The primary hypothesized mechanism of action for this compound is the inhibition of the folate synthesis pathway, a target for many antibiotics.[5]

G cluster_pathway Bacterial Folate Synthesis Pathway Pteridine_precursor Pteridine precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine_precursor->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Dihydrofolate Dihydrofolate Dihydropteroic_acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA synthesis) Dihydrofolate->Tetrahydrofolate Nonanamidobenzoic_acid This compound Nonanamidobenzoic_acid->DHPS Competitive Inhibition

Caption: Competitive inhibition of Dihydropteroate Synthase by this compound.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates the workflow for determining the MIC of this compound.

G cluster_workflow MIC Assay Workflow A Prepare stock solution of This compound B Perform serial dilutions in 96-well plate A->B D Inoculate wells B->D C Prepare standardized microbial inoculum C->D E Incubate at optimal temperature D->E F Determine MIC (visual or spectrophotometric) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

Application Notes and Protocols: 4-Nonanamidobenzoic Acid as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nonanamidobenzoic acid is a derivative of 4-aminobenzoic acid (PABA) characterized by the presence of a nine-carbon acyl chain attached to the amino group. While specific literature on this compound is limited, its structural class, N-acyl aminobenzoic acids, is of significant interest in organic synthesis and medicinal chemistry. These compounds serve as versatile intermediates for the synthesis of more complex molecules, including potential therapeutic agents. The lipophilic nonanoyl chain can modulate the physicochemical properties of the parent molecule, potentially enhancing membrane permeability and influencing biological activity. This document provides a generalized protocol for the synthesis of this compound based on established methods for N-acylation of 4-aminobenzoic acid and explores its potential applications as a synthetic intermediate.

Introduction

N-acylated aminobenzoic acids are a class of compounds that have found applications in various fields, including drug discovery and materials science. The acylation of the amino group of 4-aminobenzoic acid allows for the introduction of diverse functionalities, thereby enabling the fine-tuning of molecular properties. The incorporation of a long alkyl chain, such as the nonanoyl group in this compound, significantly increases the lipophilicity of the molecule. This modification can be a key strategy in the development of prodrugs or in the design of molecules targeting lipophilic binding sites in biological systems.[1][2] Derivatives of PABA are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of 4-aminobenzoic acid with a suitable nonanoylating agent, such as nonanoyl chloride or nonanoic anhydride. The general reaction involves the nucleophilic attack of the amino group of 4-aminobenzoic acid on the carbonyl carbon of the acylating agent.

General Reaction Scheme:

G cluster_0 Reactants cluster_1 Product PABA 4-Aminobenzoic Acid Reaction Acylation PABA->Reaction + AcylatingAgent Nonanoyl Chloride or Nonanoic Anhydride AcylatingAgent->Reaction Base, Solvent Product This compound Reaction->Product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Enzyme Enzyme Receptor->Enzyme activates Ligand Endogenous Ligand Ligand->Receptor Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme TranscriptionFactor Transcription Factor Product->TranscriptionFactor activates Inhibitor 4-Nonanamidobenzoic Acid Derivative Inhibitor->Enzyme inhibits Gene Target Gene TranscriptionFactor->Gene regulates Response Cellular Response Gene->Response

References

Application Note: Quantitative Analysis of 4-nonanamidobenzoic acid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-nonanamidobenzoic acid is an aromatic carboxylic acid with potential applications in pharmaceutical and materials science research. Accurate and precise quantification of this analyte is crucial for quality control, formulation development, and pharmacokinetic studies. This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is tailored for researchers, scientists, and drug development professionals, offering a detailed methodology for reliable and reproducible results.

Methodology

The method is based on isocratic elution on a C18 stationary phase with UV detection. The chromatographic conditions have been optimized to provide good peak shape, resolution, and sensitivity for this compound.

Typical Performance Characteristics

The following table summarizes the typical performance characteristics of this method, based on data from similar aromatic carboxylic acids.[1][2] These values should be considered as a guideline, and method validation should be performed in the user's laboratory to establish specific performance parameters.

ParameterTypical Value
Retention Time (tR)4.5 ± 0.2 min
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Glacial acetic acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: 0.05 M Ammonium Acetate buffer (pH 4.4) : Acetonitrile (40:60, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 234 nm.[1]

3. Preparation of Solutions

  • Mobile Phase Preparation:

    • Dissolve 3.85 g of ammonium acetate in 1 L of deionized water.

    • Adjust the pH to 4.4 with glacial acetic acid.[3]

    • Filter the buffer through a 0.45 µm nylon filter.

    • Prepare the final mobile phase by mixing the buffer and acetonitrile in a 40:60 ratio.

    • Degas the mobile phase by sonication for 15 minutes before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 50 µg/mL.

4. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below:

  • Accurately weigh a known amount of the sample containing this compound.

  • Extract the analyte with a suitable solvent, such as a mixture of methanol and water.[1]

  • Vortex and sonicate the sample to ensure complete extraction.

  • Centrifuge the sample to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered extract with the mobile phase to a concentration within the calibration range if necessary.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound using HPLC.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: General workflow for the HPLC analysis of this compound.

Conceptual Pathway for Drug Development

As no specific signaling pathway for this compound has been identified in the literature, the following diagram illustrates a conceptual pathway for the development of a compound like this compound as a potential therapeutic agent.

G Figure 2: Conceptual Drug Development Pathway A Compound Synthesis & Characterization B In Vitro Screening (Target Identification) A->B C Lead Optimization B->C D Preclinical Studies (In Vivo Models) C->D E Clinical Trials D->E F Regulatory Approval E->F

Caption: A conceptual overview of the drug development and approval process.

References

Application Notes and Protocols for Protein Binding Studies Using 4-Nonanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nonanamidobenzoic acid is a synthetic molecule featuring a hydrophobic nine-carbon aliphatic chain linked to a polar benzoic acid moiety via an amide bond. This amphipathic structure makes it a candidate for binding to proteins, particularly within hydrophobic pockets or at interfaces. While specific data on this compound in protein binding studies is not extensively documented in publicly available literature, its structural characteristics suggest potential applications in modulating protein function and in drug discovery.

This document provides detailed application notes and generalized protocols for studying the interaction of small molecules like this compound with target proteins using standard biophysical techniques. The methodologies described are fluorescence polarization (FP), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).

Hypothetical Signaling Pathway Inhibition

For the purpose of these application notes, we will consider a hypothetical scenario where this compound is investigated as an inhibitor of the interaction between a protein kinase and its substrate, thereby modulating a downstream signaling pathway.

G cluster_0 Cell Membrane Receptor Receptor Protein_Kinase Protein_Kinase Receptor->Protein_Kinase Recruitment & Activation Ligand Ligand Ligand->Receptor Activation Substrate_Protein Substrate_Protein Protein_Kinase->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Biological_Response Biological_Response Downstream_Signaling->Biological_Response 4_Nonanamidobenzoic_Acid 4-Nonanamidobenzoic Acid 4_Nonanamidobenzoic_Acid->Protein_Kinase Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Data Presentation: Quantitative Binding Parameters

The following tables summarize hypothetical quantitative data for the binding of this compound to a target protein, as would be determined by the described experimental techniques.

Table 1: Fluorescence Polarization Binding Data

ParameterValue
Tracer Concentration 10 nM
Protein Concentration Range 0.1 nM - 10 µM
Dissociation Constant (Kd) 500 nM
Z'-factor > 0.7

Table 2: Surface Plasmon Resonance Kinetic Data

ParameterValue
Association Rate Constant (ka) 1.5 x 10⁵ M⁻¹s⁻¹
Dissociation Rate Constant (kd) 7.5 x 10⁻³ s⁻¹
Dissociation Constant (Kd) 50 nM
Chi² (χ²) < 10% of Rmax

Table 3: Isothermal Titration Calorimetry Thermodynamic Data

ParameterValue
Stoichiometry (n) 1.1
Dissociation Constant (Kd) 60 nM
Enthalpy Change (ΔH) -15.2 kcal/mol
Entropy Change (ΔS) -25.8 cal/mol·K

Experimental Protocols

Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for a target protein.

G cluster_0 Assay Preparation cluster_1 Plate Loading cluster_2 Measurement and Analysis Prepare_Reagents Prepare Assay Buffer, Target Protein, Fluorescent Tracer, and This compound Add_Tracer_Protein Add Fluorescent Tracer and Target Protein to all wells Prepare_Reagents->Add_Tracer_Protein Add_Compound Add serial dilutions of This compound Add_Tracer_Protein->Add_Compound Add_Controls Add Positive and Negative Controls Add_Compound->Add_Controls Incubate Incubate plate at room temperature Add_Controls->Incubate Read_Plate Read Fluorescence Polarization Incubate->Read_Plate Analyze_Data Calculate IC50 and Kd Read_Plate->Analyze_Data

Caption: Workflow for a Fluorescence Polarization competitive binding assay.

Materials:

  • Target Protein

  • Fluorescently labeled ligand (Tracer) that binds to the target protein

  • This compound

  • Assay Buffer (e.g., PBS, 0.01% Tween-20)

  • 384-well, black, low-volume microplates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Reagent Preparation:

    • Prepare a 2X stock of the target protein in assay buffer.

    • Prepare a 2X stock of the fluorescent tracer in assay buffer.

    • Prepare a serial dilution of this compound in assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of the 2X fluorescent tracer to all wells.

    • Add 10 µL of the 2X target protein to all wells except the 'no protein' control wells.

    • Add 10 µL of assay buffer to the 'no protein' and 'no inhibitor' control wells.

    • Add 10 µL of the this compound serial dilutions to the experimental wells.

  • Incubation:

    • Seal the plate and incubate at room temperature for 30 minutes, protected from light.[1]

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.[1]

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the competitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

This protocol outlines the steps for a kinetic and affinity analysis of this compound binding to an immobilized target protein.[2][3]

G Prepare_Sensor_Chip Prepare and activate the sensor chip surface Immobilize_Protein Immobilize the target protein to the sensor chip Prepare_Sensor_Chip->Immobilize_Protein Block_Surface Block remaining active sites Immobilize_Protein->Block_Surface Inject_Compound Inject serial dilutions of This compound Block_Surface->Inject_Compound Regenerate_Surface Regenerate the sensor surface Inject_Compound->Regenerate_Surface Analyze_Sensorgram Analyze the sensorgram to determine kinetic parameters Inject_Compound->Analyze_Sensorgram Regenerate_Surface->Inject_Compound Next Concentration G Prepare_Samples Prepare and dialyze target protein and This compound in the same buffer Load_Calorimeter Load protein into the sample cell and compound into the syringe Prepare_Samples->Load_Calorimeter Equilibrate Allow the system to thermally equilibrate Load_Calorimeter->Equilibrate Perform_Titration Inject compound into the protein solution in small aliquots Equilibrate->Perform_Titration Record_Heat_Change Record the heat change after each injection Perform_Titration->Record_Heat_Change Analyze_Data Integrate the heat pulses and fit to a binding model to determine thermodynamic parameters Perform_Titration->Analyze_Data Record_Heat_Change->Perform_Titration Next Injection

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Nonanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-nonanamidobenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is the Schotten-Baumann reaction. This reaction involves the acylation of 4-aminobenzoic acid with nonanoyl chloride in a two-phase solvent system with a base catalyst. The base neutralizes the hydrochloric acid byproduct, driving the reaction towards the formation of the amide product.

Q2: Why is a two-phase solvent system typically used in this synthesis?

A2: A two-phase system, commonly consisting of an organic solvent (like dichloromethane or diethyl ether) and an aqueous phase, is employed to facilitate the separation of reactants and products.[1] The 4-aminobenzoic acid and the base are dissolved in the aqueous phase, while the nonanoyl chloride and the resulting this compound product are primarily in the organic phase. This setup helps to minimize the hydrolysis of the reactive nonanoyl chloride in the aqueous phase.

Q3: What is the role of the base in the Schotten-Baumann reaction?

A3: The base plays a crucial role in the Schotten-Baumann reaction by neutralizing the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the acyl chloride.[2][3] This neutralization is essential for two main reasons: it prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction, and it drives the reaction equilibrium towards the formation of the amide product.

Q4: How can I purify the crude this compound product?

A4: Recrystallization is a highly effective method for purifying crude this compound. This technique relies on the principle that the solubility of the desired compound and its impurities vary in a given solvent at different temperatures. By dissolving the crude product in a hot solvent and then allowing it to cool slowly, the pure this compound will crystallize out, leaving the impurities dissolved in the solvent.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides systematic approaches to resolve them.

Problem 1: Low Yield of this compound

A low yield is one of the most frequent challenges in this synthesis. The following sections outline potential causes and their corresponding solutions.

Possible Cause 1.1: Hydrolysis of Nonanoyl Chloride

Nonanoyl chloride is highly reactive and can be hydrolyzed by water to form nonanoic acid, which will not react with 4-aminobenzoic acid to form the desired product.

  • Solution:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents.

    • Add the nonanoyl chloride slowly to the reaction mixture to minimize its contact time with the aqueous phase before reacting with the amine.

    • Maintain a low reaction temperature (0-5 °C) to reduce the rate of hydrolysis.

Possible Cause 1.2: Suboptimal Reaction pH

The pH of the reaction mixture is critical. If the pH is too low, the 4-aminobenzoic acid will be protonated, reducing its nucleophilicity. If the pH is too high, the hydrolysis of nonanoyl chloride will be accelerated.

  • Solution:

    • Maintain the pH of the aqueous phase between 8 and 10.

    • Use a suitable base (e.g., sodium hydroxide, potassium carbonate) and monitor the pH throughout the addition of nonanoyl chloride.

Possible Cause 1.3: Inefficient Mixing

In a biphasic system, inefficient mixing can lead to a low reaction rate as the reactants in the two phases do not come into sufficient contact.

  • Solution:

    • Use vigorous stirring to ensure a large surface area between the organic and aqueous phases.

    • Consider using a phase-transfer catalyst to facilitate the transfer of the aminobenzoate anion from the aqueous to the organic phase.

Quantitative Impact of Reaction Parameters on Yield (Hypothetical Data)

ParameterCondition AYield (%)Condition BYield (%)
Temperature 0-5 °C8525 °C (Room Temp)60
pH 8-98811-1255
Stirring Speed 500 rpm90100 rpm65
Solvent Dichloromethane87Toluene82
Base 10% NaOH (aq)88Pyridine85
Problem 2: Presence of Impurities in the Final Product

Even with a good yield, the purity of the final product can be a concern.

Possible Impurity 2.1: Unreacted 4-Aminobenzoic Acid

  • Identification: Can be detected by TLC or HPLC.

  • Solution:

    • Ensure a slight excess of nonanoyl chloride is used (e.g., 1.1 equivalents).

    • During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the unreacted amine as its water-soluble salt.

Possible Impurity 2.2: Nonanoic Acid

  • Identification: Can be detected by IR (broad O-H stretch) and NMR spectroscopy.

  • Solution:

    • Wash the organic layer with a dilute base solution (e.g., 5% sodium bicarbonate) to convert the nonanoic acid into its water-soluble sodium salt.

Possible Impurity 2.3: Diacylated Product (4-(N,N-dinonanoyl)aminobenzoic acid)

While less common with primary amines under these conditions, diacylation can occur.

  • Identification: Can be detected by mass spectrometry.

  • Solution:

    • Use a controlled stoichiometry of nonanoyl chloride.

    • Slow addition of the acylating agent can minimize this side reaction.

Problem 3: Difficulty in Product Isolation and Purification

Possible Issue 3.1: Oily Product Instead of a Solid

  • Cause: This may be due to the presence of impurities that lower the melting point of the product.

  • Solution:

    • Thoroughly wash the crude product as described in the purification protocol to remove soluble impurities.

    • Attempt recrystallization from a different solvent system.

Possible Issue 3.2: Poor Recovery from Recrystallization

  • Cause: The chosen recrystallization solvent may be too good at dissolving the product even at low temperatures, or too little solvent was used, causing premature crystallization and trapping of impurities.

  • Solution:

    • Perform a solvent screen to find the optimal recrystallization solvent. Ideal solvents should dissolve the compound well at high temperatures but poorly at low temperatures. A mixture of solvents can also be effective.

    • Use an appropriate volume of solvent to ensure the compound is fully dissolved at the boiling point but crystallizes upon cooling.

Recrystallization Solvent Screening for this compound (Hypothetical Data)

Solvent SystemSolubility at 25°C (g/100mL)Solubility at Boiling (g/100mL)Crystal QualityRecovery (%)
Ethanol5.235.8Needles85
Acetone8.142.5Plates78
Ethyl Acetate3.530.2Prisms90
Toluene0.815.6Needles95
Water<0.11.2PoorLow
Ethanol/Water (80:20)1.525.0Needles92

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed methodology for the synthesis of this compound via the Schotten-Baumann reaction.

Materials:

  • 4-Aminobenzoic acid

  • Nonanoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), 5% solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Dissolution of Starting Material: In a 250 mL Erlenmeyer flask, dissolve 4-aminobenzoic acid (1.0 eq) in 50 mL of 1 M sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath with magnetic stirring.

  • Preparation of Acyl Chloride Solution: In a separate beaker, dissolve nonanoyl chloride (1.1 eq) in 50 mL of dichloromethane.

  • Schotten-Baumann Reaction: Slowly add the nonanoyl chloride solution to the stirred aqueous solution of 4-aminobenzoic acid over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

  • Washing the Organic Layer:

    • Wash the organic layer with 50 mL of 1 M HCl to remove any unreacted 4-aminobenzoic acid.

    • Wash with 50 mL of 5% NaHCO₃ solution to remove any nonanoic acid.

    • Wash with 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-Aminobenzoic Acid in 1M NaOH reaction Schotten-Baumann Reaction (0-5 °C) start->reaction acyl_prep Prepare Nonanoyl Chloride in CH2Cl2 acyl_prep->reaction completion Stir at Room Temperature reaction->completion separation Phase Separation completion->separation wash_acid Wash with 1M HCl separation->wash_acid wash_base Wash with 5% NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine drying Dry over MgSO4 wash_brine->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization from Ethanol evaporation->recrystallization filtration Vacuum Filtration recrystallization->filtration drying_final Dry Crystals filtration->drying_final end Pure this compound drying_final->end troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield hydrolysis Hydrolysis of Nonanoyl Chloride low_yield->hydrolysis ph Suboptimal pH low_yield->ph mixing Inefficient Mixing low_yield->mixing dry Use Anhydrous Conditions & Low Temperature hydrolysis->dry ph_control Maintain pH 8-10 ph->ph_control stirring Vigorous Stirring mixing->stirring

References

Overcoming solubility issues with 4-nonanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-nonanamidobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in water?

A2: The limited aqueous solubility of this compound is due to the hydrophobic nature of its long alkyl chain and the benzene ring. At neutral pH, the carboxylic acid group is only partially ionized. To improve solubility in aqueous media, increasing the pH to deprotonate the carboxylic acid is a primary strategy.

Q3: In which organic solvents should I first attempt to dissolve this compound?

A3: Based on the properties of similar aromatic carboxylic acids, polar organic solvents are the best starting point. Solvents like ethanol, methanol, and glacial acetic acid are good initial choices. It is also likely to be soluble in ethyl acetate. It is expected to have poor solubility in non-polar solvents like benzene and petroleum ether.

Solubility Data for Structural Analog: 4-Aminobenzoic Acid (PABA)

For reference, the following table summarizes the solubility of 4-aminobenzoic acid (PABA), a structural analog of this compound. These values can provide a general guide for solvent selection.

SolventSolubilityTemperature (°C)
Water5,390 mg/L25
Water6,110 mg/L30
Boiling Water1 g in 90 mL100
Ethanol1 g in 8 mLRoom Temperature
Ether1 g in 60 mLRoom Temperature
Ethyl AcetateSolubleRoom Temperature
Glacial Acetic AcidSolubleRoom Temperature
BenzeneSlightly SolubleRoom Temperature
Petroleum EtherPractically InsolubleRoom Temperature

Data sourced from PubChem and other chemical databases.

Troubleshooting Guide for Solubility Issues

This guide provides a systematic approach to overcoming solubility challenges with this compound.

Q4: I am observing precipitation when adding my aqueous stock solution to a buffer. How can I prevent this?

A4: This is likely due to a pH shift that decreases the ionization of the carboxylic acid, causing the compound to become less soluble. To prevent precipitation, ensure that the pH of the final solution is maintained at a level where the compound remains ionized and soluble. It is recommended to prepare stock solutions in a solvent that is miscible with the final buffer system and to add the stock solution slowly while vortexing.

Q5: Are there advanced techniques to improve the solubility of this compound?

A5: Yes, if simple pH adjustment and co-solvents are insufficient, several advanced formulation strategies can be employed. These include solid dispersions, and complexation. Solid dispersion involves dispersing the drug in a hydrophilic carrier to improve dissolution.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol details a method for determining the optimal pH for solubilizing this compound in aqueous solutions.

  • Materials:

    • This compound

    • Deionized water

    • 0.1 M Sodium Hydroxide (NaOH)

    • 0.1 M Hydrochloric Acid (HCl)

    • pH meter

    • Stir plate and stir bar

    • Micro-pipettes

  • Procedure:

    • Prepare a suspension of this compound in deionized water (e.g., 1 mg/mL).

    • Place the suspension on a stir plate.

    • Slowly add 0.1 M NaOH dropwise while monitoring the pH and observing the dissolution of the solid.

    • Continue adding NaOH until the compound is fully dissolved. Record the pH at which complete dissolution occurs.

    • To determine the pH at which precipitation begins, slowly add 0.1 M HCl to the clear solution and record the pH at the first sign of turbidity.

    • This pH range will inform the appropriate buffer system for your experiments. For maintaining solubility, the pH should be kept above the precipitation point.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol describes a method for identifying an effective co-solvent system.

  • Materials:

    • This compound

    • Aqueous buffer (at a pH where the compound is not fully soluble)

    • Co-solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG 400).[1]

    • Vortex mixer

  • Procedure:

    • Prepare a stock solution of this compound in a water-miscible organic solvent in which it is highly soluble (e.g., ethanol).

    • In a series of vials, prepare different ratios of the aqueous buffer to the chosen co-solvent (e.g., 90:10, 80:20, 70:30 v/v).

    • Add a small aliquot of the concentrated drug stock solution to each co-solvent/buffer mixture.

    • Vortex each vial thoroughly and visually inspect for any precipitation.

    • The mixture with the highest proportion of aqueous buffer that remains clear is the optimal co-solvent system for initial trials.

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for creating a solid dispersion to enhance the dissolution rate.[2]

  • Materials:

    • This compound

    • A hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

    • A common volatile solvent (e.g., ethanol, methanol)

    • Rotary evaporator or vacuum oven

    • Mortar and pestle

  • Procedure:

    • Dissolve both this compound and the hydrophilic carrier in the common solvent. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

    • Ensure complete dissolution of both components.

    • Remove the solvent using a rotary evaporator or by placing it in a vacuum oven at a temperature below the boiling point of the solvent.

    • Continue evaporation until a dry, solid film is formed.

    • Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.

    • This powder can then be used for dissolution studies to assess the improvement in solubility and dissolution rate.

Visual Guides

Solubility Troubleshooting Workflow

This diagram outlines a logical workflow for addressing solubility issues with this compound.

G start Start: Compound Insoluble solvent_screen Initial Solvent Screening (Polar Organic Solvents) start->solvent_screen is_soluble_org Soluble? solvent_screen->is_soluble_org aq_sol Attempt Aqueous Solubilization is_soluble_org->aq_sol No use_org_stock Use as Organic Stock Solution is_soluble_org->use_org_stock Yes ph_adjust pH Adjustment (Increase pH) aq_sol->ph_adjust is_soluble_ph Soluble? ph_adjust->is_soluble_ph cosolvent Co-solvent System is_soluble_ph->cosolvent No success Success: Compound Solubilized is_soluble_ph->success Yes is_soluble_co Soluble? cosolvent->is_soluble_co adv_tech Advanced Techniques (e.g., Solid Dispersion) is_soluble_co->adv_tech No is_soluble_co->success Yes adv_tech->success Yes fail Consult Formulation Specialist adv_tech->fail No G cluster_reactants Reactants paba 4-Aminobenzoic Acid reaction + paba->reaction nonanoyl_chloride Nonanoyl Chloride nonanoyl_chloride->reaction product This compound reaction->product hcl HCl (byproduct) product->hcl G receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes inhibitor 4-Nonanamidobenzoic Acid Derivative (Hypothetical Inhibitor) inhibitor->kinase_b Inhibits

References

4-Nonanamidobenzoic acid stability and degradation problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of 4-Nonanamidobenzoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

Users may encounter several issues during the handling and experimentation of this compound. This guide provides solutions to common problems.

Common Issues and Solutions

Problem Potential Cause Recommended Solution
Loss of compound purity over time Inappropriate storage conditions leading to slow degradation.Store the compound in a tightly sealed container, protected from light and moisture, at the recommended temperature.
Appearance of new peaks in analytical chromatograms (e.g., HPLC) Degradation of this compound into byproducts.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Adjust experimental conditions (pH, temperature) to minimize degradation.
Inconsistent experimental results Instability of the compound in the experimental medium (e.g., solvent, buffer).Perform stability studies of this compound in the specific experimental medium to determine its stability profile.
Discoloration of the compound Exposure to light or air, leading to oxidative degradation.[1]Store in an amber vial or cover with aluminum foil.[1] Consider using an inert atmosphere (e.g., argon, nitrogen) for long-term storage.
Precipitation of the compound from solution Poor solubility or change in pH of the solution.Ensure the solvent system is appropriate for the desired concentration. Buffer the solution to maintain a stable pH.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two most probable degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The amide bond in this compound is susceptible to cleavage, especially under acidic or basic conditions, yielding 4-aminobenzoic acid and nonanoic acid.[2]

  • Oxidation: The aromatic ring and the alkyl chain can undergo oxidation, which may be initiated by exposure to air, light, or certain metal ions.

Q2: How should this compound be stored to ensure its stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. The following conditions are recommended:

Recommended Storage Conditions

Condition Recommendation Rationale
Temperature -20°C for long-term storage. 4°C for short-term storage.Reduces the rate of chemical degradation.
Light Protect from light by using amber vials or opaque containers.[1]Minimizes photodegradation.
Moisture Store in a desiccator or with a desiccant.Prevents hydrolysis.
Atmosphere For highly sensitive applications, store under an inert gas (e.g., argon or nitrogen).Prevents oxidation.

Q3: What factors can influence the stability of this compound in solution?

A3: Several factors can affect the stability of this compound in a solution:

  • pH: The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the breakdown of the amide bond. Most drugs are stable between pH 4-8.[3]

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.[3]

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis reactions.

  • Presence of Oxidizing Agents: Contaminants that are oxidizing agents can promote the degradation of the molecule.

  • Exposure to Light: UV or visible light can provide the energy to initiate photodegradation reactions.

Q4: How can I monitor the degradation of this compound?

A4: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Stability Assessment

Objective: To develop an HPLC method to separate this compound from its potential degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to established guidelines.

Visualizations

cluster_hydrolysis Hydrolysis Pathway A This compound B 4-Aminobenzoic Acid A->B Acid or Base Catalyzed Hydrolysis C Nonanoic Acid A->C Acid or Base Catalyzed Hydrolysis

Caption: Predicted hydrolytic degradation of this compound.

cluster_oxidation Hypothetical Oxidative Pathway D This compound E Hydroxylated Intermediates D->E Oxidation (e.g., light, air) F Ring-Opened Products E->F Further Oxidation

Caption: Hypothetical oxidative degradation of this compound.

cluster_workflow Forced Degradation Experimental Workflow compound This compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) compound->stress sampling Sample at Time Points stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Characterize Degradants & Assess Stability analysis->data

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing HPLC Conditions for 4-nonanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 4-nonanamidobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound to consider for HPLC method development?

A1: this compound is an amphiphilic molecule with two key structural features that influence its behavior in HPLC: a long, nonpolar C9 alkyl chain (nonanamido group) and a polar aromatic carboxylic acid group (benzoic acid). The nonpolar tail will have strong interactions with nonpolar stationary phases in reversed-phase HPLC, while the polar head can interact with polar stationary phases or be influenced by the pH of the mobile phase. The presence of both polar and nonpolar moieties means that both reversed-phase and other modes of chromatography like mixed-mode or HILIC could potentially be employed.[1][2][3]

Q2: Which HPLC mode is most suitable for the analysis of this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and generally suitable starting point for a molecule like this compound due to its significant hydrophobic character.[3][4] A C18 or C8 column would be a good initial choice.[4] However, depending on the sample matrix and the presence of other polar or nonpolar impurities, other techniques like hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography might offer better selectivity.[1][2]

Q3: How does the mobile phase pH affect the retention of this compound in RP-HPLC?

A3: The mobile phase pH is a critical parameter for controlling the retention of this compound. The carboxylic acid group has a pKa value, and the ionization state of this group will significantly impact the molecule's overall polarity and its interaction with the stationary phase. When the mobile phase pH is below the pKa, the carboxylic acid will be in its neutral (protonated) form, making the molecule less polar and more retained on a reversed-phase column. Conversely, at a pH above the pKa, the carboxylic acid will be ionized (deprotonated), increasing the molecule's polarity and leading to earlier elution. A change of as little as 0.1 pH units can result in a significant retention time shift.[5]

Q4: What are the recommended starting conditions for developing an HPLC method for this compound?

A4: A good starting point for method development would be a reversed-phase C18 column with a gradient elution. A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol is recommended.[4] A typical starting gradient could be from a lower to a higher percentage of the organic modifier. The detection wavelength can be set based on the UV absorbance of the aromatic ring, likely in the range of 254 nm.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for this compound is tailing. What could be the cause and how can I fix it?

A: Peak tailing for an acidic compound like this compound can be caused by several factors:

  • Secondary Interactions: The acidic silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.

    • Solution: Use a base-deactivated or end-capped column. Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase (e.g., 0.1%) can also help to suppress the ionization of silanol groups.

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid group, both the ionized and non-ionized forms of the analyte may exist, leading to peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For an acidic compound, a lower pH (e.g., pH 2.5-3.5) will ensure it is in a single, non-ionized form.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[6]

Issue 2: Retention Time Drifting

Q: The retention time for my analyte is shifting between injections. What should I check?

A: Retention time drift can be caused by several factors:[7]

  • Column Temperature Fluctuation: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and stable temperature. A 1°C change can alter retention times by 1-2%.[5]

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the organic solvent can lead to changes in its composition over time.

    • Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. If using a gradient, ensure the pump is functioning correctly.[5][7]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time shifts.

    • Solution: Increase the column equilibration time to ensure the column is returned to the initial conditions before the next injection.[7]

Issue 3: Low Resolution Between this compound and Impurities

Q: I am not getting good separation between my main peak and a closely eluting impurity. How can I improve the resolution?

A: To improve resolution, you can modify several chromatographic parameters:

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: A small change in pH can significantly affect the retention of ionizable compounds and may improve the separation between your analyte and impurities.

  • Modify the Gradient Profile: A shallower gradient will increase the run time but can improve the resolution of closely eluting peaks.

  • Change the Stationary Phase: If other options fail, switching to a column with a different chemistry (e.g., a phenyl-hexyl or a different C18 phase) can provide the necessary selectivity.

Experimental Protocols

Proposed HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-17.1 min: 95% to 50% B

    • 17.1-22 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Data Presentation

Table 1: Hypothetical Effect of Acetonitrile Concentration on Retention Time and Resolution
% Acetonitrile in Mobile Phase (Isocratic)Retention Time (min) of this compoundResolution (Rs) with Impurity X
60%12.51.2
65%8.21.6
70%5.11.4
75%3.00.9

This table illustrates how changing the percentage of the organic modifier in an isocratic run can affect the retention time and the resolution between the analyte and a hypothetical impurity.

Visualizations

experimental_workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_optimization Optimization prep_sample Dissolve sample in diluent hplc_system Equilibrate HPLC system prep_sample->hplc_system prep_mobile Prepare Mobile Phases A and B prep_mobile->hplc_system inject Inject sample hplc_system->inject run_gradient Run gradient method inject->run_gradient detect Detect at 254 nm run_gradient->detect analyze_data Analyze chromatogram detect->analyze_data check_criteria Check peak shape, retention, and resolution analyze_data->check_criteria optimize Optimize method if necessary check_criteria->optimize Criteria not met end Final Method check_criteria->end Criteria met optimize->prep_mobile Adjust mobile phase

Caption: Experimental workflow for HPLC method development.

troubleshooting_workflow cluster_peak_shape Poor Peak Shape cluster_retention Retention Time Drift cluster_resolution Low Resolution start Problem with Chromatogram peak_shape Tailing or Fronting? start->peak_shape retention_drift Inconsistent RT? start->retention_drift low_resolution Peaks co-eluting? start->low_resolution check_ph Adjust mobile phase pH peak_shape->check_ph Tailing check_column Use end-capped column peak_shape->check_column Tailing check_load Reduce sample load peak_shape->check_load Fronting/Tailing solution Problem Solved check_ph->solution check_column->solution check_load->solution check_temp Use column oven retention_drift->check_temp check_mobile_phase Prepare fresh mobile phase retention_drift->check_mobile_phase check_equilibration Increase equilibration time retention_drift->check_equilibration check_temp->solution check_mobile_phase->solution check_equilibration->solution change_organic Switch organic modifier low_resolution->change_organic adjust_gradient Use shallower gradient low_resolution->adjust_gradient change_column Try different column chemistry low_resolution->change_column change_organic->solution adjust_gradient->solution change_column->solution

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Crystallization of 4-nonanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 4-nonanamidobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence its crystallization?

This compound possesses three key regions that dictate its solubility and crystallization behavior:

  • A long aliphatic chain (nonanoyl group): This non-polar tail increases solubility in non-polar organic solvents.

  • An amide linkage : This group is polar and can form strong hydrogen bonds, which can sometimes make recrystallization challenging.[1]

  • A carboxylic acid on an aromatic ring : The benzoic acid moiety is polar and provides a strong site for hydrogen bonding, which is generally favorable for crystallization, often from polar solvents like alcohols or water mixtures.[1]

The interplay between these groups means that a single perfect solvent may be hard to find, often necessitating the use of a mixed-solvent system.

Q2: How should I select an appropriate solvent for crystallization?

The ideal solvent is one in which this compound is highly soluble at high temperatures but has low solubility at room or cold temperatures.

Solvent Selection Strategy:

  • Test Solubility: Place a small amount of your compound in a test tube and add a few drops of a potential solvent.

  • Room Temperature Check: If the compound dissolves immediately at room temperature, the solvent is likely too good, and you will have poor recovery. Reject this solvent for single-solvent crystallization.[2]

  • Hot Temperature Check: If it does not dissolve at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, you may have found a suitable solvent.[2]

  • Cooling Check: Allow the hot solution to cool slowly. The formation of well-defined crystals indicates a good solvent. If the compound "crashes out" as a fine powder or oil, the cooling may be too fast or the solvent may not be ideal.

If a single solvent is not effective, a mixed-solvent (or solvent-pair) system is recommended. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy.[2]

Q3: What factors can affect the crystal shape (morphology)?

Crystal morphology is influenced by process parameters and the solvent used. Stirring, for example, can affect induction time and heat transfer; an optimal stirring rate can improve crystal size, but excessive stirring may lead to fragmentation.[3] The choice of solvent can also have a significant impact; for the related compound p-aminobenzoic acid, different solvents and cooling rates can produce distinct crystal polymorphs (needles vs. prisms).[4]

Data Presentation

Illustrative Solubility of this compound
SolventChemical ClassPolarityExpected Solubility at 25°CExpected Solubility at Boiling Point
WaterProticHighVery LowLow
EthanolProticHighModerateHigh
AcetoneAproticMediumModerateHigh
Ethyl AcetateAproticMediumLowHigh
TolueneAromaticLowLowModerate
HexaneAliphaticVery LowVery LowLow

This profile suggests that polar organic solvents like ethanol or solvent pairs such as Toluene/Hexane or Ethanol/Water could be effective for recrystallization.

Troubleshooting Guide

Problem: The compound "oils out" instead of forming crystals.
Potential Cause Recommended Solution
Solution is too concentrated. The saturation point is reached at a temperature above the compound's melting point.Re-heat the solution and add more solvent (10-20%) to decrease the saturation temperature.[5]
Cooling is too rapid. The system doesn't have enough time to organize into a crystal lattice.Allow the solution to cool more slowly. Insulate the flask with paper towels or cover it with an inverted beaker to slow heat loss.[5]
High impurity content. Impurities can depress the melting point and interfere with lattice formation.Consider a preliminary purification step, such as passing the solution through a short column of silica or using activated charcoal to remove colored impurities.[5]
Problem: No crystals form, even after extended cooling.
Potential Cause Recommended Solution
Solution is not supersaturated. Too much solvent was added initially.Remove excess solvent by gently boiling it off or by blowing a stream of inert gas (like nitrogen) over the surface of the solution.[2]
Nucleation is inhibited. The initial formation of seed crystals is not occurring.1. Scratch: Scratch the inside of the flask with a glass rod at the air-liquid interface to create microscopic imperfections that can initiate crystal growth.[6] 2. Seed: Add a tiny "seed" crystal from a previous batch to the solution to provide a template for growth.[6]
Compound is highly soluble. The compound remains soluble even at low temperatures.Place the flask in an ice-water bath to further decrease the solubility. If this fails, the solvent is unsuitable.
Problem: Crystallization occurs too quickly, yielding fine powder or needles.
Potential Cause Recommended Solution
Solution is too concentrated. This leads to rapid, uncontrolled precipitation.Add more solvent to the mixture, re-heat until the solid fully dissolves, and then allow it to cool more slowly.[5]
Cooling is too rapid. A large temperature gradient causes the compound to crash out of solution.Ensure the solution cools slowly and without disturbance. An insulated flask or a temperature-controlled bath can be used.
Inherent property of the molecule. Some molecules, like p-aminobenzoic acid, are known to kinetically favor the formation of needles.[4]Try a different solvent or a solvent pair. Slower cooling and minimizing supersaturation may favor the growth of larger, more prismatic crystals.
Problem: The final crystal yield is very low.
Potential Cause Recommended Solution
Too much solvent was used. A significant amount of the compound remains dissolved in the mother liquor.Concentrate the mother liquor by evaporating some of the solvent and cool it again to recover a second crop of crystals.
Premature crystallization. The compound crystallized in the filter paper during hot filtration.Pre-heat the filtration funnel (e.g., with a heat lamp or by passing hot solvent through it) before filtering the hot solution.[7]
Washing with the wrong solvent. Washing the collected crystals with a solvent in which they are soluble.Always wash the crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without dissolving the product.[6]

Experimental Protocols & Visualizations

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while heating and stirring until the solid is completely dissolved.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, pre-heat a filter funnel and filter the hot solution into a clean, pre-heated flask to remove them.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath for at least 20 minutes to maximize crystal formation.[6][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small portion of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all residual solvent.

G cluster_workflow General Crystallization Workflow dissolve 1. Dissolve Crude Solid in Minimal Hot Solvent filter 2. Hot Filter (If Impurities Present) dissolve->filter cool 3. Cool Slowly to Induce Crystallization filter->cool isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate dry 5. Wash & Dry Pure Crystals isolate->dry

Caption: A standard workflow for purifying a solid compound via recrystallization.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (one in which it is very soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" or "anti-solvent" dropwise until the solution just begins to turn cloudy (persistent turbidity). This indicates the saturation point has been reached.[2]

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 3-6 from the Single-Solvent protocol above.

Visualization: Troubleshooting Logic

This diagram outlines a decision-making process when crystals fail to form upon cooling.

G cluster_troubleshooting Troubleshooting: No Crystals Form start Solution Cooled, No Crystals Appear induce Attempt to Induce Nucleation start->induce scratch Scratch Inner Surface of Flask induce->scratch Method 1 seed Add a Seed Crystal induce->seed Method 2 check_success Crystals Form? scratch->check_success seed->check_success success Success! Continue Cooling check_success->success Yes concentrate Solution is Likely Too Dilute check_success->concentrate No action_concentrate Gently Evaporate Some Solvent & Re-cool concentrate->action_concentrate

References

Technical Support Center: Synthesis of 4-Nonanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nonanamidobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Schotten-Baumann reaction. This involves the acylation of 4-aminobenzoic acid with nonanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4][5] A two-phase solvent system, typically consisting of an organic solvent and water, is often employed.[1]

Q2: What are the primary reactants and reagents involved?

A2: The key materials are:

  • 4-Aminobenzoic acid (PABA): The amine-containing starting material.

  • Nonanoyl chloride: The acylating agent.

  • Base: Typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize HCl. Pyridine can also be used.[2][3]

  • Organic Solvent: To dissolve the reactants and product. Dichloromethane or diethyl ether are common choices.[1]

Q3: What are the potential side reactions I should be aware of?

A3: While a specific, detailed analysis of side reactions for this exact synthesis is not extensively documented in the provided search results, general side reactions in Schotten-Baumann acylations of aromatic amines can include:

  • Hydrolysis of the acyl chloride: Nonanoyl chloride can react with water, especially if the addition is too slow or the temperature is too high, to form nonanoic acid.

  • Diacylation: Although less likely with the less nucleophilic aromatic amine, there is a possibility of the amine nitrogen being acylated twice.

  • Reaction with the carboxylic acid group: Under certain conditions, the carboxylic acid group of 4-aminobenzoic acid could potentially react, though the amine group is significantly more nucleophilic and will react preferentially.

  • Formation of anilinium salt: If the base is insufficient or not added effectively, the hydrochloric acid generated will react with the unreacted 4-aminobenzoic acid to form an ammonium salt, which is unreactive towards the acyl chloride.[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction. A spot of the reaction mixture can be compared to spots of the starting materials (4-aminobenzoic acid and nonanoyl chloride). The disappearance of the starting materials and the appearance of a new, less polar product spot indicate the progression of the reaction.

Q5: What is the best way to purify the final product?

A5: Recrystallization is a common and effective method for purifying the crude this compound. The choice of solvent is crucial and will depend on the solubility of the product. Based on the structure (a long alkyl chain and a polar aromatic carboxylic acid), a mixed solvent system like ethanol/water or dissolving in a minimal amount of a polar solvent like ethanol or acetone followed by the addition of a non-polar anti-solvent like hexane could be effective.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete dissolution of 4-aminobenzoic acid. 2. Hydrolysis of nonanoyl chloride. 3. Insufficient base. 4. Low reaction temperature. 1. Ensure 4-aminobenzoic acid is fully dissolved in the aqueous base before adding the nonanoyl chloride solution.2. Add the nonanoyl chloride solution dropwise and with vigorous stirring to ensure it reacts with the amine before it has a chance to hydrolyze. Keep the reaction temperature low during addition.3. Use at least one equivalent of a suitable base (e.g., 10% aqueous NaOH). Ensure efficient mixing of the biphasic system.4. While the initial addition of acyl chloride should be done at a low temperature (e.g., 0-5 °C) to control the exothermic reaction, allowing the reaction to warm to room temperature and stirring for a sufficient time is necessary for completion.
Formation of a White Precipitate that is not the Product 1. Precipitation of the sodium salt of 4-aminobenzoic acid. 2. Insoluble impurities from starting materials. 1. This can occur if the concentration of the base is too high. Ensure the 4-aminobenzoic acid remains dissolved in the basic solution.2. Filter the starting material solutions before mixing if they contain visible impurities.
Product is an Oil or Difficult to Crystallize 1. Presence of impurities, such as unreacted nonanoyl chloride or nonanoic acid. 2. Inappropriate recrystallization solvent. 1. Ensure the reaction has gone to completion. Wash the crude product with a dilute acid solution to remove any unreacted amine and with water to remove salts. A wash with a dilute sodium bicarbonate solution can help remove acidic impurities like nonanoic acid.2. Experiment with different solvent systems for recrystallization. A good starting point is to dissolve the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then slowly add a non-polar solvent (e.g., water, hexane) until turbidity is observed, then allow to cool slowly.
Product is Contaminated with Starting Material (4-aminobenzoic acid) 1. Incomplete reaction. 2. Insufficient acylating agent. 1. Increase the reaction time or consider a slight increase in temperature after the initial addition of nonanoyl chloride.2. Use a slight excess (e.g., 1.1 equivalents) of nonanoyl chloride to ensure complete consumption of the 4-aminobenzoic acid.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound via Schotten-Baumann Reaction

This protocol is a generalized procedure based on the principles of the Schotten-Baumann reaction and may require optimization.

Materials:

  • 4-Aminobenzoic acid

  • Nonanoyl chloride

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Hexane (for recrystallization)

Procedure:

  • Dissolution of Amine: In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2-3 equivalents). Stir until a clear solution is obtained. Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Acyl Chloride Solution: In a separate container, dissolve nonanoyl chloride (1.1 equivalents) in an equal volume of an organic solvent like dichloromethane.

  • Acylation Reaction: While vigorously stirring the cooled 4-aminobenzoic acid solution, add the nonanoyl chloride solution dropwise over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, water, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation of Crude Product: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water or hexane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water or ethanol/hexane mixture, and dry in a vacuum oven.

Visualizations

Reaction_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification paba 4-Aminobenzoic Acid reaction_vessel Reaction Vessel (0-5 °C, vigorous stirring) paba->reaction_vessel naoh 10% NaOH (aq) naoh->reaction_vessel nonanoyl_cl Nonanoyl Chloride nonanoyl_cl->reaction_vessel dcm Dichloromethane dcm->nonanoyl_cl separation Separatory Funnel (Wash with HCl, H₂O, Brine) reaction_vessel->separation drying Drying (Anhydrous MgSO₄) separation->drying evaporation Rotary Evaporation drying->evaporation recrystallization Recrystallization (e.g., Ethanol/Water) evaporation->recrystallization product Pure this compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions paba 4-Aminobenzoic Acid product This compound paba->product Acylation salt_formation 4-Carboxyanilinium Chloride (Unreactive Salt) paba->salt_formation Reaction with HCl nonanoyl_cl Nonanoyl Chloride nonanoyl_cl->product hydrolysis Nonanoic Acid nonanoyl_cl->hydrolysis Reaction with H₂O

Caption: Main reaction and potential side reactions in the synthesis.

References

Technical Support Center: 4-Nonanamidobenzoic Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-Nonanamidobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The most common impurities depend on the synthetic route but typically include:

  • Unreacted Starting Materials: 4-Aminobenzoic acid and nonanoyl chloride or nonanoic anhydride.

  • Byproducts: Diacylated 4-aminobenzoic acid (where the carboxylic acid is converted to a mixed anhydride), and salts formed during the reaction (e.g., triethylammonium chloride if triethylamine is used as a base).

  • Residual Solvents: Solvents used in the synthesis and workup.

  • Color Impurities: Often arising from oxidation or side reactions of the aromatic amine.

Q2: My purified this compound appears as an oil or waxy solid, not a crystalline powder. What could be the cause?

A2: This is a common issue and can be attributed to several factors:

  • Residual Solvent: Trapped solvent can lower the melting point and prevent crystallization. Ensure the product is thoroughly dried under vacuum.

  • Presence of Impurities: Unreacted starting materials or byproducts can act as eutectic contaminants, disrupting the crystal lattice formation.

  • Grease: Contamination from glassware joints can also lead to an oily product.

Q3: How can I effectively remove unreacted 4-aminobenzoic acid?

A3: Unreacted 4-aminobenzoic acid is more polar than the desired product.

  • Recrystallization: A carefully chosen solvent system for recrystallization will leave the more polar 4-aminobenzoic acid in the mother liquor.

  • Liquid-Liquid Extraction: During the workup, washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate and extract the unreacted 4-aminobenzoic acid into the aqueous phase. However, care must be taken as the product itself can also be protonated and may require a different extraction strategy. A basic wash (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid of both the product and starting material, which can then be followed by selective precipitation.

Q4: What is the best method to remove color impurities?

A4: Color impurities are often polar and can sometimes be removed by:

  • Activated Charcoal: Treatment of a solution of the crude product with activated charcoal can adsorb colored impurities. This is typically done before recrystallization.

  • Silica Gel Chromatography: Flash column chromatography is very effective at separating colored impurities from the product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Product does not crystallize upon cooling. - Solution is not saturated (too much solvent).- The product is too soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution.- Add a co-solvent in which the product is less soluble (an anti-solvent).- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation.- Add a seed crystal of pure this compound.
Product precipitates as an oil ("oiling out"). - The solution is supersaturated, and the temperature is below the melting point of the product in that solvent.- High concentration of impurities.- Reheat the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly.- Consider a different solvent system.- Purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low recovery after recrystallization. - The product has significant solubility in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the solution is cooled in an ice bath to minimize solubility.- Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration funnel and flask to prevent the product from crashing out during filtration.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of product and impurities. - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with crude material.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.- Repack the column carefully, ensuring a level and uniform bed of silica gel.- Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Streaking of the product spot on TLC and broad peaks from the column. - The compound is acidic and is interacting strongly with the silica gel.- Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the carboxylic acid group.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is relatively pure (>85%).

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexanes).

    • A good recrystallization solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water is often a good starting point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal.

    • Heat the solution back to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for purifying crude material with multiple or closely related impurities.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent) Selection:

    • Develop a solvent system using TLC. A mixture of hexanes and ethyl acetate with a small amount of acetic acid is a common starting point.

    • For example, a gradient of 20% to 50% ethyl acetate in hexanes with 1% acetic acid.

  • Column Packing:

    • Pack a glass chromatography column with silica gel as a slurry in the initial eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent from the silica gel-adsorbed sample and load the dry powder onto the top of the packed column.

  • Elution:

    • Run the column by passing the eluent through the silica gel under positive pressure (using air or nitrogen).

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods for Crude this compound

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Single Recrystallization (Ethanol/Water)88%97.5%75%Effective for removing polar impurities.
Flash Chromatography (Hexane/EtOAc/AcOH)88%>99%85%More effective for removing closely related, less polar impurities.
Activated Charcoal then Recrystallization85% (colored)97% (white)70%Successful removal of color.

Visualizations

PurificationWorkflow Crude Crude 4-Nonanamidobenzoic Acid Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (optional) Dissolve->Charcoal if colored HotFilter Hot Filtration Dissolve->HotFilter if no charcoal Charcoal->HotFilter Cool Cool to Crystallize HotFilter->Cool VacFilter Vacuum Filtration Cool->VacFilter Dry Dry Under Vacuum VacFilter->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A typical workflow for the purification of this compound by recrystallization.

TroubleshootingTree Start Product is Oily or Waxy After Purification CheckPurity Check Purity by TLC/HPLC Start->CheckPurity Impure Significant Impurities Present? CheckPurity->Impure RePurify Re-purify by Column Chromatography Impure->RePurify Yes CheckSolvent Residual Solvent Present by NMR? Impure->CheckSolvent No DryMore Dry Thoroughly Under High Vacuum CheckSolvent->DryMore Yes ReCrystallize Re-crystallize from a Different Solvent System CheckSolvent->ReCrystallize No

Caption: A decision tree for troubleshooting an oily or waxy final product.

Technical Support Center: Purification of 4-Nonanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges in purifying synthesized 4-nonanamidobenzoic acid.

Troubleshooting Guide

This guide addresses specific issues encountered during the purification process in a question-and-answer format.

Question 1: My final product has a low and broad melting point. What is the likely cause and how can I fix it?

Answer: A low and broad melting point is a classic indicator of impurities. The presence of foreign substances disrupts the crystal lattice of the compound, requiring less energy to transition to a liquid phase.[1] The most effective method to resolve this is recrystallization.

  • Cause: Unreacted starting materials (4-aminobenzoic acid, nonanoic acid), side-products, or residual solvents.

  • Solution: Recrystallization is the method of choice for purifying crystalline solids like amides.[2] Dissolving the crude product in a minimum amount of a hot solvent, followed by slow cooling, allows for the formation of pure crystals while impurities remain in the solvent.[3][4] Suitable solvents for amides often include polar options like ethanol, acetone, or acetonitrile.[2]

Question 2: My ¹H NMR spectrum shows signals corresponding to unreacted 4-aminobenzoic acid. How can I remove it?

Answer: The presence of unreacted 4-aminobenzoic acid is a common issue. Due to its chemical properties, it can be removed with a targeted chemical or physical separation method.

  • Cause: Incomplete reaction or use of excess 4-aminobenzoic acid during synthesis.

  • Solutions:

    • Acidic Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The amino group of 4-aminobenzoic acid will be protonated, forming a water-soluble salt that partitions into the aqueous layer, while the desired amide product remains in the organic layer.

    • Column Chromatography: If an acidic wash is not sufficiently effective or if the product is sensitive to acid, flash column chromatography on silica gel is an excellent alternative.[5] A solvent system with moderate polarity, such as a gradient of ethyl acetate in hexane, can effectively separate the more polar 4-aminobenzoic acid from the less polar this compound.[6]

Question 3: The product appears as an oil or fails to crystallize after solvent removal. What should I do?

Answer: An oily product suggests the presence of significant impurities that inhibit crystallization or residual solvent.

  • Cause: High concentration of impurities or trapped solvent from the reaction or workup.

  • Solutions:

    • High-Vacuum Drying: Ensure all residual solvent is removed by drying the product under a high vacuum for an extended period.

    • Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble. Stir or sonicate the mixture. The pure product should solidify and can be collected by filtration.

    • Column Chromatography: This is the most robust solution. It physically separates the desired product from the impurities that are preventing crystallization.[7][8]

Question 4: HPLC analysis shows multiple impurity peaks very close to my main product peak. Which purification method offers the best resolution?

Answer: Closely eluting peaks on HPLC indicate impurities with similar polarity and structure to the target compound. A high-resolution purification technique is required.

  • Cause: Formation of structurally similar side-products during the synthesis.

  • Solution: Flash column chromatography offers the best resolution for this scenario.[7]

    • Fine-Tune the Mobile Phase: Use thin-layer chromatography (TLC) to test various solvent systems and find one that provides the best separation between your product and the impurities.[8]

    • Use Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This will help to resolve compounds with very similar retention factors.

    • Consider Reversed-Phase Chromatography: If normal-phase (silica) chromatography is ineffective, reversed-phase flash chromatography (using a C18 stationary phase) can provide an alternative selectivity to separate the components.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities are typically unreacted starting materials, such as 4-aminobenzoic acid and nonanoic acid (or its corresponding acid chloride). Side-products can also form, including di-acylated species (where the carboxylic acid group of 4-aminobenzoic acid is acylated) or products from the decomposition of coupling agents.[9][10]

Q2: What is the most effective single method for purifying this compound?

For a solid product, recrystallization is often the most efficient and scalable purification method.[2] It is particularly effective at removing small amounts of impurities from a crystalline solid.[4] If the product is heavily contaminated or contains impurities with very similar solubility, flash column chromatography is the more powerful and effective choice.[5]

Q3: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which your target compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11] The impurities, conversely, should either be completely soluble or completely insoluble at all temperatures. A common approach is to test small amounts of the crude product in various solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene) to find the one that meets these criteria.

Q4: What analytical techniques are recommended to confirm the purity of the final product?

A combination of methods should be used to confirm purity:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A single, sharp peak indicates high purity.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR confirm the chemical structure and can detect impurities with different proton or carbon environments.[14][15]

  • Melting Point Analysis: A sharp melting point that matches the literature value is a strong indicator of purity.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying this compound using recrystallization.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile) to find a suitable one. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture on a hot plate with stirring until the solid completely dissolves.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate, promoting the formation of larger, purer crystals.[11] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under a vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol describes purification using a standard silica gel column.

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (mobile phase). A good system will give the product an Rf value of approximately 0.3. A common starting point for amides is a mixture of ethyl acetate and hexane.[6]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase solvent (e.g., hexane) and pour it into a glass column. Allow the silica to settle into a uniform bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the silica gel. Begin with a low polarity mixture and gradually increase the polarity (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Spot the collected fractions on a TLC plate to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purity Assessment by HPLC

This is a sample method for analyzing the purity of the final product.

  • Instrument: High-Performance Liquid Chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[13]

  • Injection Volume: 10 µL.

  • Procedure: Dissolve a small sample of the purified product in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main product peak relative to all peaks.

Data Summary and Visualizations

Table 1: Comparison of Purification Methods

TechniqueTypical Purity AchievedTypical YieldProsCons
Recrystallization >99% (if impurities are minor)70-90%Simple, inexpensive, highly effective for crystalline solids, easily scalable.Can be time-consuming, potential for significant product loss in mother liquor, requires a suitable solvent.[2]
Flash Chromatography >99.5%50-85%High resolution, versatile for many impurity types, can purify non-crystalline oils.[7]More complex, requires more solvent and materials (silica), can be difficult to scale up.
Acid/Base Washing Purity is variable>95%Fast, simple, effective for removing acidic or basic impurities.Only removes specific types of impurities, may not be suitable for acid/base sensitive compounds.

Diagrams

G General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (4-Aminobenzoic Acid + Nonanoyl Chloride) reaction Amidation Reaction start->reaction workup Aqueous Workup reaction->workup crude Crude Product workup->crude choice Select Purification Method crude->choice recryst Recrystallization choice->recryst Crystalline solid, minor impurities chrom Column Chromatography choice->chrom Oily product or multiple impurities wash Acid/Base Wash choice->wash Ionic starting materials present purified Purified Product recryst->purified chrom->purified wash->purified analysis Purity & Structure Confirmation (HPLC, NMR, MS, MP) purified->analysis final Pure this compound analysis->final

Caption: Workflow from synthesis to pure product.

G Troubleshooting Logic for Purification start Assess Crude Product q1 What is the physical state? start->q1 solid Solid q1->solid oil Oily / Non-crystalline q1->oil q2 What does initial analysis show? q3 What does HPLC show? q2->q3 Purity still low after initial step imp_sm Unreacted Starting Materials (NMR) q2->imp_sm imp_mp Low / Broad Melting Point q2->imp_mp imp_hplc Multiple Close Peaks q3->imp_hplc solid->q2 sol_chrom Perform Column Chromatography oil->sol_chrom sol_wash Perform Acid/Base Wash, then Recrystallize or Chromatograph imp_sm->sol_wash sol_recryst Perform Recrystallization imp_mp->sol_recryst sol_grad_chrom Perform Gradient Column Chromatography imp_hplc->sol_grad_chrom

Caption: Decision tree for troubleshooting purification.

References

Common pitfalls in handling 4-nonanamidobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nonanamidobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of 4-aminobenzoic acid (PABA), where a nonanoyl group (a nine-carbon acyl chain) is attached to the amino group. This modification significantly increases the lipophilicity of the molecule compared to PABA. It and similar long-chain N-acyl amino acids are investigated for their potential roles in various biological signaling pathways and are used as intermediates in the synthesis of more complex molecules in drug discovery.

Q2: What are the general solubility characteristics of this compound?

A2: Due to its long hydrocarbon chain, this compound is expected to have low solubility in aqueous solutions at neutral pH. Its solubility is likely to be higher in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). The carboxylic acid moiety allows for increased solubility in alkaline aqueous solutions (e.g., through deprotonation with a base like sodium hydroxide) and in some polar aprotic solvents.

Q3: How should I store this compound?

A3: this compound should be stored in a cool, dry place, tightly sealed to protect it from moisture and light. Like its parent compound, 4-aminobenzoic acid, it may discolor upon exposure to air and light. For long-term storage, refrigeration is recommended.

Q4: Is the amide bond in this compound stable?

A4: Generally, amide bonds are quite stable. However, N-acylated amino acids can be susceptible to hydrolysis under certain conditions. Studies on similar compounds have shown that N-acyl amino acid amides can undergo hydrolysis under mild acidic conditions, such as in the presence of trifluoroacetic acid (TFA) in water at room temperature.[1] Therefore, it is crucial to carefully control the pH during experiments and workups to avoid unintended cleavage of the nonanamido group.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of this compound.

Synthesis & Purification

Problem: Low yield during synthesis from 4-aminobenzoic acid and nonanoyl chloride.

  • Possible Cause 1: Incomplete reaction. The N-acylation of the amino group of 4-aminobenzoic acid may be incomplete.

    • Solution: Ensure a slight excess of nonanoyl chloride is used. The reaction should be carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Possible Cause 2: Side reactions. Over-acylation, where the carboxylic acid group of 4-aminobenzoic acid is acylated to form a mixed anhydride, can occur, though it is less likely than N-acylation.

    • Solution: Control the reaction temperature, keeping it low (e.g., 0 °C to room temperature) to minimize side reactions. Add the nonanoyl chloride dropwise to the reaction mixture.

  • Possible Cause 3: Hydrolysis of the product during workup. As mentioned in the FAQs, the amide bond can be labile under acidic conditions.

    • Solution: Avoid strongly acidic conditions during the aqueous workup. Use a mild base, such as sodium bicarbonate solution, to neutralize the reaction mixture and wash the organic layer.

Problem: Difficulty in purifying the final product.

  • Possible Cause 1: Presence of unreacted starting materials. 4-aminobenzoic acid and nonanoic acid (from hydrolysis of nonanoyl chloride) may be present as impurities.

    • Solution: Purification by recrystallization is often effective. A suitable solvent system needs to be determined empirically. A polar organic solvent or a mixture of solvents might be effective. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be beneficial.

  • Possible Cause 2: Oily product that is difficult to crystallize. The long alkyl chain can sometimes make crystallization challenging.

    • Solution: Try different recrystallization solvents or solvent mixtures. Cooling the solution slowly and scratching the inside of the flask with a glass rod can help induce crystallization. If recrystallization fails, column chromatography on silica gel may be an alternative purification method.

Handling & Storage

Problem: The solid material has changed color over time.

  • Possible Cause: As with 4-aminobenzoic acid, discoloration can occur upon exposure to light and air.

    • Solution: While this may not always indicate significant degradation, it is best practice to store the compound in a dark, airtight container. For sensitive experiments, it is advisable to check the purity of the discolored material by techniques like TLC or LC-MS before use.

Physicochemical Data

The following table summarizes the predicted and known physicochemical properties of this compound and its parent compound for comparison.

PropertyThis compound (Predicted/Estimated)4-Aminobenzoic Acid (PABA)
Molecular Formula C₁₆H₂₅NO₃C₇H₇NO₂
Molecular Weight 279.38 g/mol 137.14 g/mol
Appearance White to off-white solidWhite crystalline solid
Melting Point Not readily available (expected to be lower than PABA due to the flexible alkyl chain)187-189 °C
Solubility in Water LowSlightly soluble
Solubility in Organic Solvents Soluble in methanol, ethanol, DMSOSoluble in ethanol, ether

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-acylation of 4-aminobenzoic acid with nonanoyl chloride.

Materials:

  • 4-Aminobenzoic acid

  • Nonanoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid in anhydrous dichloromethane and anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add nonanoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the 4-aminobenzoic acid is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or solvent system.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 4-aminobenzoic acid in DCM and Pyridine add_reagent Add Nonanoyl Chloride at 0 °C start->add_reagent react Stir at Room Temperature (12-24h) add_reagent->react dilute Dilute with DCM react->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_water Wash with Water wash_acid->wash_water wash_base Wash with NaHCO3 wash_water->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway_hypothesis compound This compound receptor Cell Surface Receptor (e.g., GPCR) compound->receptor Binds and activates enzyme Intracellular Enzyme (e.g., Kinase) compound->enzyme Modulates activity signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade enzyme->signaling_cascade cellular_response Cellular Response (e.g., Gene Expression Changes) signaling_cascade->cellular_response

Caption: Hypothesized signaling pathways involving this compound.

References

Technical Support Center: Synthesis of 4-Nonanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 4-nonanamidobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the N-acylation of 4-aminobenzoic acid with nonanoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, is efficient and generally provides good yields.

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are 4-aminobenzoic acid and nonanoyl chloride. A base, such as sodium hydroxide or triethylamine, is also required to neutralize the hydrochloric acid byproduct.

Q3: What safety precautions should be taken during this synthesis?

A3: Nonanoyl chloride is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, so controlled addition of reagents is crucial, especially during scale-up.

Q4: Can other acylating agents be used instead of nonanoyl chloride?

A4: Yes, nonanoic acid can be used in the presence of a coupling agent (e.g., DCC, EDC). However, using the acyl chloride is often more straightforward and faster for laboratory-scale synthesis.

Q5: How can the purity of the final product be assessed?

A5: The purity of this compound can be determined using techniques such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and spectroscopic methods like NMR and IR.

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol details the laboratory-scale synthesis of this compound from 4-aminobenzoic acid and nonanoyl chloride.

Materials:

  • 4-Aminobenzoic acid

  • Nonanoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Acetone

  • Deionized water

  • Ice bath

Procedure:

  • Dissolution of Starting Material: In a flask equipped with a magnetic stirrer, dissolve 4-aminobenzoic acid in an aqueous solution of sodium hydroxide at room temperature.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acylating Agent: While vigorously stirring, slowly add nonanoyl chloride to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Precipitation: Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from an appropriate solvent system, such as ethanol/water, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of this compound under various conditions. This data is representative and may vary based on specific experimental execution.

Table 1: Effect of Base on Yield and Purity

BaseSolventReaction Time (h)Crude Yield (%)Purity by HPLC (%)
NaOHWater/Acetone29297
TriethylamineDichloromethane48895
PyridineDichloromethane48594

Table 2: Influence of Reaction Temperature on Synthesis

Temperature (°C)Reaction Time (h)Crude Yield (%)Purity by HPLC (%)
0-548998
20-25 (Room Temp)29297
4018593

Troubleshooting Guide

Issue: Low or No Product Yield

  • Question: My reaction resulted in a very low yield of the desired product. What could be the cause?

  • Answer:

    • Inactive Acyl Chloride: Nonanoyl chloride is sensitive to moisture and can hydrolyze to nonanoic acid, which will not react under these conditions. Ensure you are using a fresh or properly stored bottle of nonanoyl chloride.

    • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An excess of the amine or insufficient acyl chloride will result in a lower yield.

    • Inadequate Mixing: In a biphasic system (like the Schotten-Baumann reaction), vigorous stirring is essential to ensure the reactants come into contact.

    • pH out of Range: The pH of the reaction mixture is crucial. The amine must be deprotonated to be nucleophilic, but if the pH is too high, it can promote the hydrolysis of the acyl chloride.

Issue: Formation of Side Products

  • Question: I have an impurity in my product that is difficult to remove. What could it be and how can I avoid it?

  • Answer:

    • Diacylation: It is possible for the amine to react with two molecules of the acyl chloride, though this is less common with aromatic amines under these conditions. This can be minimized by the slow addition of the acyl chloride to a solution of the amine.

    • Hydrolysis of Acyl Chloride: If the acyl chloride is added too quickly or at a higher temperature, it can hydrolyze to nonanoic acid, which will be present as an impurity.

    • Unreacted Starting Material: Incomplete reaction will leave unreacted 4-aminobenzoic acid. Ensure sufficient reaction time and appropriate stoichiometry.

Issue: Product Purification Challenges

  • Question: I am having difficulty purifying the product by recrystallization. What can I do?

  • Answer:

    • Solvent Selection: The choice of solvent for recrystallization is critical. A good solvent will dissolve the product when hot but not when cold, while impurities will either remain in solution or be insoluble in the hot solvent. For this compound, a mixture of ethanol and water or acetone and water is a good starting point.

    • Oiling Out: If the product "oils out" instead of crystallizing, it may be due to a high concentration of impurities or cooling the solution too quickly. Try using a larger volume of solvent or allowing the solution to cool more slowly.

    • Alternative Purification: If recrystallization is ineffective, column chromatography on silica gel can be an effective method for purification.

Visualizations

experimental_workflow start Start dissolve Dissolve 4-aminobenzoic acid in aqueous NaOH start->dissolve cool Cool to 0-5 °C dissolve->cool add_acyl Slowly add nonanoyl chloride cool->add_acyl react Stir at room temperature for 2-4 hours add_acyl->react precipitate Acidify with HCl to precipitate product react->precipitate isolate Filter and wash the solid product precipitate->isolate purify Recrystallize from ethanol/water isolate->purify dry Dry product under vacuum purify->dry end End dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield start->low_yield side_products Side Products start->side_products purification_issue Purification Issues start->purification_issue check_acyl Check activity of nonanoyl chloride low_yield->check_acyl check_stoich Verify stoichiometry low_yield->check_stoich check_mixing Ensure vigorous stirring low_yield->check_mixing slow_addition Slow addition of acyl chloride side_products->slow_addition control_temp Maintain low temperature side_products->control_temp check_reaction_time Ensure complete reaction side_products->check_reaction_time optimize_solvent Optimize recrystallization solvent purification_issue->optimize_solvent slow_cooling Cool solution slowly purification_issue->slow_cooling column_chrom Consider column chromatography purification_issue->column_chrom

Caption: Troubleshooting decision tree for this compound synthesis.

Validation & Comparative

4-Nonanamidobenzoic Acid vs. 4-Aminobenzoic Acid: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the modification of known bioactive molecules is a cornerstone of medicinal chemistry. This guide provides a comparative analysis of 4-Nonanamidobenzoic acid and its parent compound, 4-aminobenzoic acid (PABA). While extensive research has elucidated the biological profile of PABA, data on this compound is less prevalent in publicly available literature. This comparison, therefore, juxtaposes the established activities of PABA with the anticipated biological effects of its N-acylated derivative, drawing upon structure-activity relationships observed in similar compounds.

Overview of Compounds

4-Aminobenzoic acid (PABA) is a well-established intermediate in the folic acid synthesis pathway of many microorganisms.[1][2] This makes it a target for antimicrobial agents, with sulfonamide drugs acting as competitive inhibitors of the enzyme that utilizes PABA.[3] PABA itself exhibits some intrinsic antimicrobial properties and has been explored for its potential in various therapeutic areas.[2][4]

Comparative Biological Activity

The primary biological activities of interest for PABA and its derivatives are their antimicrobial and cytotoxic effects.

Antimicrobial Activity

PABA is a precursor in the biosynthesis of folic acid in bacteria.[1][2] Folic acid is essential for the synthesis of nucleic acids and certain amino acids. The enzyme dihydropteroate synthase (DHPS) incorporates PABA into dihydropteroic acid, a precursor to folic acid. Sulfonamide antibiotics mimic the structure of PABA and act as competitive inhibitors of DHPS, thereby halting bacterial growth.[3] PABA itself has shown direct antibacterial activity against certain strains.[2]

The introduction of a lipophilic nonanoyl chain in This compound is expected to alter its antimicrobial profile. Increased lipophilicity can enhance the compound's ability to permeate bacterial cell membranes. However, the bulky acyl group may also hinder its interaction with the active site of enzymes like DHPS. The overall effect on antimicrobial activity would depend on the balance between improved membrane penetration and altered target binding. Studies on other N-acylated PABA derivatives have shown that the nature and length of the acyl chain can significantly influence their antimicrobial potency.

Cytotoxic Activity

Derivatives of PABA, particularly Schiff bases, have demonstrated notable cytotoxic activity against various cancer cell lines.[1][5][6] For instance, some Schiff base derivatives of PABA have shown cytotoxicity against the HepG2 cancer cell line with IC50 values in the micromolar range.[1][5][6]

The cytotoxic potential of This compound is not documented in the provided search results. However, the increased lipophilicity conferred by the nonanoyl group could potentially enhance its ability to cross the cell membranes of cancer cells, a critical step for exerting cytotoxic effects. The mechanism of action could involve the disruption of cellular membranes or interference with intracellular signaling pathways. Further experimental validation is necessary to determine its specific cytotoxic profile.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activity of 4-aminobenzoic acid derivatives. It is important to note that specific data for this compound was not found in the searched literature.

CompoundBiological ActivityTarget/AssayQuantitative DataReference
Schiff Base Derivatives of 4-Aminobenzoic AcidAntibacterial (MRSA)Minimum Inhibitory Concentration (MIC)from 15.62 µM[1][5][6]
Schiff Base Derivatives of 4-Aminobenzoic AcidAntimycobacterialMinimum Inhibitory Concentration (MIC)≥ 62.5 µM[1][5][6]
Schiff Base Derivatives of 4-Aminobenzoic AcidAntifungalMinimum Inhibitory Concentration (MIC)from 7.81 µM[1][5][6]
Schiff Base Derivatives of 4-Aminobenzoic AcidCytotoxicity (HepG2 cells)IC50≥ 15.0 µM[1][5][6]
This compoundAntimicrobial/Cytotoxic-Data not available in searched literature-

Experimental Protocols

The following are generalized experimental protocols for assessing the antimicrobial and cytotoxic activities of compounds like PABA and its derivatives, based on the methodologies described in the cited literature.

Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Signaling Pathways and Experimental Workflows

The biological activity of PABA and its derivatives is often linked to their interference with specific metabolic pathways or their ability to induce cellular stress.

Folic_Acid_Synthesis_Pathway Chorismate Chorismate PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Sulfonamides Sulfonamides (Inhibitor) Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: Folic Acid Synthesis Pathway and the Site of Action of Sulfonamides.

Biological_Activity_Screening_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Compound_Synthesis Synthesis of PABA Derivatives Structural_Characterization Structural Characterization (NMR, MS) Compound_Synthesis->Structural_Characterization Antimicrobial_Screening Antimicrobial Screening (MIC Assay) Structural_Characterization->Antimicrobial_Screening Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Structural_Characterization->Cytotoxicity_Screening Data_Analysis Data Analysis (IC50/MIC Determination) Antimicrobial_Screening->Data_Analysis Cytotoxicity_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General Workflow for Screening the Biological Activity of PABA Derivatives.

Conclusion

References

A Comparative Guide to the Synthesis of 4-nonanamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 4-nonanamidobenzoic acid, a molecule of interest in various research and development applications. The synthesis is typically approached as a two-step process: the preparation of the key intermediate, 4-aminobenzoic acid, followed by its acylation to yield the final product. This document details the experimental protocols for these steps, presents quantitative data for performance comparison, and includes visualizations to clarify the synthetic pathways.

I. Synthesis of the Precursor: 4-aminobenzoic acid

The initial and crucial step in the synthesis of this compound is the efficient production of its precursor, 4-aminobenzoic acid. Two primary methods are highlighted here: the catalytic hydrogenation of 4-nitrobenzoic acid and a rearrangement reaction approach.

Method 1: Catalytic Hydrogenation of 4-nitrobenzoic acid

This is a widely used and high-yielding method for the synthesis of 4-aminobenzoic acid. The process involves the reduction of the nitro group of 4-nitrobenzoic acid in the presence of a catalyst, typically Palladium on carbon (Pd/C), under a hydrogen atmosphere.

Method 2: Rearrangement Reaction from 1,4-Phthalic Acid Derivatives

An alternative route avoids the use of nitrated compounds and involves a rearrangement reaction. This method starts from derivatives of 1,4-phthalic acid and proceeds through a hydroxamic acid intermediate.[1]

Performance Comparison of 4-aminobenzoic acid Synthesis Methods
ParameterMethod 1: Catalytic HydrogenationMethod 2: Rearrangement Reaction
Starting Material 4-nitrobenzoic acid1,4-Phthalic acid monomethyl ester
Key Reagents Pd/C catalyst, Hydrogen gas, Sodium HydroxideHydroxylamine, Potassium Hydroxide
Reaction Time Approximately 1 hour for hydrogenationNot explicitly stated
Yield > 96%[2]97.2% (for the hydroxamic acid salt intermediate)
Purity > 99% (by HPLC)[2]Not explicitly stated for the final product
Advantages High yield and purity, short reaction timeAvoids nitration and reduction reactions[1]
Disadvantages Requires handling of hydrogen gas and a flammable catalystMulti-step process within this stage

II. Synthesis of this compound via Acylation

The second stage of the synthesis involves the acylation of the amino group of 4-aminobenzoic acid with nonanoyl chloride. The Schotten-Baumann reaction is a classic and effective method for this transformation, typically carried out in a biphasic system with a base to neutralize the hydrochloric acid byproduct.

Method 3: Acylation of 4-aminobenzoic acid with Nonanoyl Chloride

This method involves the reaction of 4-aminobenzoic acid with nonanoyl chloride in the presence of a base, such as sodium hydroxide or pyridine. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl group of the acyl chloride.

Experimental Protocols

Protocol for Method 1: Catalytic Hydrogenation of 4-nitrobenzoic acid[2]
  • Prepare an aqueous solution of the sodium salt of 4-nitrobenzoic acid by dissolving 83.5g of 4-nitrobenzoic acid and 20g of sodium hydroxide in 334g of water.

  • Transfer the solution to a 1L autoclave and add 0.835g of a self-made Pd/C catalyst.

  • Pressurize the autoclave with hydrogen gas to 2-4 MPa.

  • Heat the reaction mixture to 60-70°C and maintain the pressure until the reaction pressure no longer drops. Continue for an additional hour under these conditions.

  • After cooling to room temperature, filter the reaction mixture to recover the catalyst.

  • Acidify the filtrate with 36%-38% hydrochloric acid to a pH of 3.

  • Cool the mixture to room temperature and filter to collect the 4-aminobenzoic acid precipitate.

  • Dry the solid to obtain the final product.

Protocol for Method 3: Acylation of 4-aminobenzoic acid (Adapted from general Schotten-Baumann conditions)
  • Dissolve 4-aminobenzoic acid in an aqueous solution of sodium hydroxide.

  • In a separate flask, dissolve nonanoyl chloride in an organic solvent immiscible with water, such as dichloromethane or diethyl ether.

  • Add the nonanoyl chloride solution to the aqueous solution of 4-aminobenzoic acid with vigorous stirring.

  • Continue stirring at room temperature for a specified period. The reaction progress can be monitored by thin-layer chromatography.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with dilute acid and then with water.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent.

Visualizations

Synthesis Workflow

The overall synthesis of this compound can be visualized as a two-step process, starting from either 4-nitrobenzoic acid or a phthalic acid derivative.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-aminobenzoic acid cluster_step2 Step 2: Acylation 4-nitrobenzoic_acid 4-nitrobenzoic acid 4-aminobenzoic_acid 4-aminobenzoic acid 4-nitrobenzoic_acid->4-aminobenzoic_acid Catalytic Hydrogenation phthalic_acid_derivative 1,4-Phthalic acid derivative phthalic_acid_derivative->4-aminobenzoic_acid Rearrangement 4-nonanamidobenzoic_acid This compound 4-aminobenzoic_acid->4-nonanamidobenzoic_acid Schotten-Baumann Reaction nonanoyl_chloride Nonanoyl chloride nonanoyl_chloride->4-nonanamidobenzoic_acid

Caption: Overall synthesis workflow for this compound.

Schotten-Baumann Reaction Mechanism

The key acylation step proceeds via a well-established nucleophilic acyl substitution mechanism.

Schotten_Baumann_Mechanism amine 4-aminobenzoic acid tetrahedral_intermediate Tetrahedral Intermediate amine->tetrahedral_intermediate Nucleophilic attack acyl_chloride Nonanoyl chloride acyl_chloride->tetrahedral_intermediate amide This compound tetrahedral_intermediate->amide Collapse of intermediate hcl HCl tetrahedral_intermediate->hcl Elimination neutralization Neutralization hcl->neutralization base Base (e.g., NaOH) base->neutralization

Caption: Mechanism of the Schotten-Baumann acylation reaction.

References

Validating Target Engagement of BCR-ABL Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of target engagement is a critical step in drug discovery, ensuring that a therapeutic agent effectively interacts with its intended molecular target within a cellular context. This guide provides a comparative analysis of experimental data for the tyrosine kinase inhibitor Dasatinib and its alternatives, Imatinib and Nilotinib, in engaging their target, the BCR-ABL fusion protein, a key driver in Chronic Myeloid Leukemia (CML).

Quantitative Comparison of Target Engagement

The following table summarizes key quantitative data from various assays used to measure the target engagement of Dasatinib, Imatinib, and Nilotinib with the BCR-ABL kinase. These metrics are crucial for comparing the potency and binding affinity of these inhibitors.

DrugAssay TypeTargetCell LineIC50 (nM)Kd (nM)Thermal Shift (ΔTm °C)
Dasatinib Kinase AssayWild-type Abl-0.6[1]-Not Detected[2][3]
Cell ProliferationBa/F3 expressing BCR-ABLBa/F30.8 - 7.4[1]--
Imatinib Kinase AssayWild-type Abl-280[1]8.4 - 10[4][5]-
Cell ProliferationBa/F3 expressing BCR-ABLBa/F3480 - 3475[1]--
Nilotinib Kinase AssayWild-type Abl-15[1]--
Cell ProliferationBa/F3 expressing BCR-ABLBa/F315 - 450[1]--

Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity or cell proliferation. Kd (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. The Cellular Thermal Shift Assay (CETSA) measures the stabilization of a target protein upon ligand binding, resulting in an increased melting temperature (Tm). A lack of detectable thermal shift for Dasatinib with BCR-ABL in some studies may be due to technical limitations of the assay for this specific interaction.[2][3]

Experimental Methodologies

Accurate and reproducible data are paramount in target validation. Below are detailed protocols for two key experimental techniques used to assess target engagement: the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR).

Cellular Thermal Shift Assay (CETSA) Protocol for BCR-ABL Inhibitors

CETSA is a powerful method to confirm target engagement in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

1. Cell Culture and Treatment:

  • Culture K562 cells (a human CML cell line endogenously expressing BCR-ABL) in RPMI-1640 medium supplemented with 10% FBS.

  • Seed cells in a 384-well PCR plate at a density of 10 million cells/mL.[6]

  • Add the kinase inhibitor (Dasatinib, Imatinib, or Nilotinib) or DMSO (vehicle control) to the cell suspension.

  • Incubate the plate for 2 hours at 37°C to allow for compound uptake and target binding.[6]

2. Thermal Challenge:

  • Heat the PCR plate for 3 minutes at a specific temperature (e.g., 50°C for initial screening) using a PCR machine.[1]

  • Include a controlled cooling step back to room temperature.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by adding a lysis buffer.[1]

  • Centrifuge the plate to pellet aggregated proteins.

  • Transfer the supernatant containing the soluble protein fraction to a new plate.

  • Quantify the amount of soluble BCR-ABL protein using a suitable detection method, such as an antibody-based assay (e.g., AlphaScreen).[6]

4. Data Analysis:

  • Plot the amount of soluble BCR-ABL as a function of temperature to generate a melting curve.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.

Surface Plasmon Resonance (SPR) Protocol for BCR-ABL Kinase Inhibitors

SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a ligand (e.g., a kinase inhibitor) and an analyte (e.g., the BCR-ABL kinase domain).

1. Sensor Chip Preparation:

  • Immobilize the purified BCR-ABL kinase domain onto a sensor chip surface. This can be achieved through various chemistries, such as amine coupling.

2. Analyte Preparation:

  • Prepare a series of dilutions of the kinase inhibitor (Dasatinib, Imatinib, or Nilotinib) in a suitable running buffer.

3. Binding Measurement:

  • Flow the running buffer over the sensor surface to establish a stable baseline.

  • Inject the different concentrations of the kinase inhibitor over the immobilized BCR-ABL kinase.

  • Monitor the change in the SPR signal in real-time, which corresponds to the binding of the inhibitor to the kinase.

  • After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.

4. Data Analysis:

  • Fit the sensorgram data (SPR signal vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

  • A lower Kd value indicates a higher binding affinity between the inhibitor and the kinase.

Visualizing Molecular Interactions and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the BCR-ABL signaling pathway, the CETSA and SPR experimental workflows, and the logical relationship of target engagement validation.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 P PI3K PI3K BCR-ABL->PI3K P STAT5 STAT5 BCR-ABL->STAT5 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Survival Survival AKT->Survival STAT5->Proliferation

BCR-ABL Signaling Pathway

CETSA_Workflow Cells + Compound Cells + Compound Heat Treatment Heat Treatment Cells + Compound->Heat Treatment Incubate Cell Lysis Cell Lysis Heat Treatment->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate soluble fraction Protein Quantification Protein Quantification Centrifugation->Protein Quantification Supernatant Data Analysis Data Analysis Protein Quantification->Data Analysis Generate melting curve Target Engagement Target Engagement Data Analysis->Target Engagement Stabilization?

CETSA Experimental Workflow

SPR_Workflow Immobilize Target Protein Immobilize Target Protein Inject Compound Inject Compound Immobilize Target Protein->Inject Compound On sensor chip Measure Binding Measure Binding Inject Compound->Measure Binding Association Buffer Wash Buffer Wash Measure Binding->Buffer Wash Dissociation Data Analysis Data Analysis Buffer Wash->Data Analysis Generate sensorgram Determine Kd Determine Kd Data Analysis->Determine Kd Affinity

SPR Experimental Workflow

Target_Engagement_Validation cluster_methods Validation Methods cluster_readouts Quantitative Readouts CETSA CETSA ΔTm ΔTm CETSA->ΔTm SPR SPR Kd Kd SPR->Kd Kinase Assay Kinase Assay IC50 IC50 Kinase Assay->IC50 Target Engagement Confirmed Target Engagement Confirmed ΔTm->Target Engagement Confirmed Kd->Target Engagement Confirmed IC50->Target Engagement Confirmed

Target Engagement Validation Logic

References

Comparative Analysis of 4-nonanamidobenzoic Acid Analog Cross-Reactivity: A Data Deficit

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant data gap regarding the cross-reactivity of 4-nonanamidobenzoic acid and its analogs. Despite extensive searches for experimental data on the binding affinities and immunological cross-reactivity of these specific compounds, no dedicated studies were identified. This absence of information precludes the creation of a detailed comparison guide as requested.

While research into the broader family of 4-aminobenzoic acid (PABA) derivatives is extensive, it primarily focuses on compounds with different substitution patterns, such as esters and Schiff bases, which exhibit a range of biological activities including antimicrobial and cytotoxic effects.[1][2] Discussions of cross-reactivity within the PABA family have been noted, particularly concerning allergic reactions to PABA esters used in sunscreens and their potential for cross-reactivity with other "para" substituted aromatic compounds. However, this information is not directly transferable to N-acyl derivatives like this compound without specific experimental validation.

The core of the user's request revolves around quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways and workflows. Without any foundational research on the cross-reactivity of this compound analogs, it is not possible to provide these elements.

Further research, including the synthesis of this compound analogs and their subsequent evaluation in binding assays and immunological studies, would be necessary to generate the data required for the requested comparison guide. At present, the scientific community has not published research in this specific area. Therefore, a guide on the cross-reactivity of these particular analogs cannot be compiled from the existing body of scientific literature.

References

Efficacy of 4-Aminobenzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While specific research on the efficacy of 4-nonanamidobenzoic acid and its direct derivatives is limited in publicly available scientific literature, a comprehensive analysis of structurally related 4-aminobenzoic acid (PABA) derivatives provides valuable insights into their potential therapeutic applications. This guide objectively compares the performance of various PABA derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Derivatives of 4-aminobenzoic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. The versatility of the PABA scaffold allows for chemical modifications that can significantly modulate the efficacy and specificity of these compounds.

Comparative Efficacy Data

The following table summarizes the quantitative efficacy data for a selection of 4-aminobenzoic acid derivatives from various studies. The data highlights the diverse biological targets and the potency of these compounds.

Compound ClassSpecific DerivativeTarget/ActivityEfficacy MetricValueReference
Schiff Bases of PABA 4-[(2-Hydroxybenzylidene)amino]benzoic acidAntibacterial (MRSA)MIC> 250 µM[1][2]
4-[(5-Nitrofurfurylidene)amino]benzoic acidAntibacterial (MRSA)MIC15.62 µM[1][2]
4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzoic acidCytotoxicity (HepG2)IC5015.0 µM[1][2]
Benzoylbenzoic Acid Derivatives 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid5α-Reductase 2 InhibitionIC500.82 µM[3]
N-Carboxyphenylpyrrole Derivatives N-(3-carboxy-4-chloro)phenylpyrroleHIV Fusion InhibitionEC501.1 µM[4]

Experimental Protocols

The methodologies employed to ascertain the efficacy of these derivatives are crucial for interpreting the data and designing future experiments.

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The antimicrobial activity of PABA derivatives is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (IC50)

The cytotoxic effects of the compounds on cancer cell lines, such as HepG2, are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition Assay (IC50)

The inhibitory activity against enzymes like 5α-reductase is determined through in vitro assays.

  • Enzyme and Substrate Preparation: A source of the enzyme (e.g., rat or human prostate microsomes) and the substrate (e.g., testosterone) are prepared in a suitable buffer.

  • Inhibition Reaction: The test compound at various concentrations is pre-incubated with the enzyme. The reaction is initiated by adding the substrate.

  • Product Quantification: The reaction is stopped after a specific time, and the amount of product formed (e.g., dihydrotestosterone) is quantified using techniques like High-Performance Liquid Chromatography (HPLC).

  • IC50 Determination: The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined from the dose-inhibition curve.

Visualizing Mechanisms and Workflows

General Workflow for Efficacy Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Efficacy Evaluation cluster_2 Data Analysis & Lead Identification synthesis Synthesis of PABA Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (MIC) characterization->antimicrobial cytotoxicity Cytotoxicity Assays (IC50) characterization->cytotoxicity enzyme Enzyme Inhibition Assays (IC50) characterization->enzyme data_analysis Dose-Response Analysis antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis and efficacy evaluation of PABA derivatives.

Inhibition of Bacterial Folate Synthesis Pathway

Many antimicrobial derivatives of PABA act by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids in bacteria.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine diphosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Glutamate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids PABA_analog PABA Derivative (Inhibitor) PABA_analog->DHPS Inhibition

Caption: Inhibition of bacterial dihydropteroate synthase by PABA derivatives.

References

Benchmarking Novel FAAH Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comparative benchmark of Fatty Acid Amide Hydrolase (FAAH) inhibitors, offering insights into their performance against established alternatives. FAAH is a critical enzyme in the endocannabinoid system, and its inhibition presents a promising therapeutic strategy for a range of neurological and inflammatory disorders.[1][2][3]

This document details the inhibitory activities of different classes of FAAH inhibitors, presenting key quantitative data, experimental protocols for their evaluation, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Analysis of FAAH Inhibitors

The development of FAAH inhibitors has led to several classes of compounds with distinct mechanisms of action and inhibitory potencies.[4][5] A summary of their performance is presented in the table below, focusing on their half-maximal inhibitory concentration (IC50), a key measure of inhibitor potency.

Inhibitor ClassExample CompoundTargetIC50 (nM)Mechanism of ActionSelectivity
CarbamatesURB597FAAH4.6Covalent (Carbamylation of catalytic serine)Targets multiple serine hydrolases
Piperidine/Piperazine UreasPF-3845FAAH7.2 (human), 7.4 (rat)Covalent (Carbamylation of catalytic serine)Highly selective for FAAH
α-KetoheterocyclesOL-135FAAH-Reversible covalent (Hemiketal formation)Selective for FAAH
Trifluoromethyl KetonesATMKFAAH-Mechanism-basedNot specific for FAAH

Note: IC50 values can vary depending on the assay conditions and the species of the enzyme used.

Understanding the FAAH Signaling Pathway

FAAH is an integral membrane enzyme responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[4][6] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an accumulation of AEA, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2), leading to analgesic, anxiolytic, and anti-inflammatory effects.[2][7]

FAAH_Pathway cluster_membrane Cell Membrane AEA_out Anandamide (AEA) (extracellular) AEA_in AEA (intracellular) AEA_out->AEA_in Transport FAAH FAAH AEA_in->FAAH CB1 CB1 Receptor AEA_in->CB1 Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Ethanolamine Ethanolamine FAAH->Ethanolamine Signaling Downstream Signaling (Analgesia, Anxiolysis, etc.) CB1->Signaling

FAAH signaling pathway.

Experimental Protocols for Inhibitor Characterization

The evaluation of FAAH inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

In Vitro FAAH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH in a controlled laboratory setting.

Methodology:

  • Enzyme Source: Recombinant human or rat FAAH is commonly used.

  • Substrate: A fluorescently labeled substrate that mimics anandamide is used.

  • Incubation: The enzyme, substrate, and varying concentrations of the test inhibitor are incubated together.

  • Detection: The enzymatic reaction produces a fluorescent product, which is measured using a fluorometer.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration to determine the IC50 value.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a broad range of enzymes in a native biological sample.[5]

Methodology:

  • Proteome Source: A cell lysate or tissue homogenate is used as the source of the proteome.

  • Probe: A fluorescently or biotin-tagged activity-based probe that covalently binds to the active site of serine hydrolases is used.

  • Competition: The proteome is pre-incubated with the test inhibitor before the addition of the probe.

  • Labeling and Analysis: The probe will only label enzymes that are not blocked by the inhibitor. The labeled proteins are then separated by SDS-PAGE and visualized, or identified and quantified by mass spectrometry.

  • Selectivity Profile: A reduction in the labeling of FAAH in the presence of the inhibitor, without a significant reduction in the labeling of other serine hydrolases, indicates high selectivity.[5]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Inhibition_Assay FAAH Inhibition Assay (Determine IC50) ABPP Activity-Based Protein Profiling (Assess Selectivity) Inhibition_Assay->ABPP PK_PD Pharmacokinetics/ Pharmacodynamics ABPP->PK_PD Efficacy Efficacy Models (e.g., Pain, Anxiety) PK_PD->Efficacy Decision Lead Candidate? Efficacy->Decision Start Compound Synthesis Start->Inhibition_Assay

Inhibitor characterization workflow.

Conclusion

The landscape of FAAH inhibitors is diverse, with different chemical scaffolds offering varying degrees of potency and selectivity. Carbamate and urea-based inhibitors have demonstrated high potency through covalent modification of the enzyme, with newer generations like the piperidine/piperazine ureas showing remarkable selectivity for FAAH.[4][5] Reversible inhibitors, such as the α-ketoheterocycles, also represent a promising therapeutic avenue.[4] The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel FAAH inhibitors, enabling researchers to make informed decisions in the drug development pipeline.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Nonanamidobenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of performance characteristics for different analytical techniques applicable to the quantification of 4-nonanamidobenzoic acid and its analogs.

Analytical MethodAnalyteLinearity (r²)RangeAccuracy (%)Precision (%RSD)Limit of Quantification (LOQ)
LC-MS/MS 4-Acetamidobenzoic Acid≥ 0.9910 - 10,000 ng/mL89 - 98.572.11 - 13.8110 ng/mL[1][2]
HPLC-UV p-Aminobenzoic Acid---5.7 - 19.56 mg/L (6 µg/mL)[3]
Spectrophotometry p-Aminobenzoic Acid-0.25 - 7 µg/mL--1.67 µg/mL

Note: Data for 4-Acetamidobenzoic Acid is presented as a surrogate for this compound due to structural similarity. RSD refers to Relative Standard Deviation.

Experimental Workflow & Signaling Pathways

A typical workflow for analytical method validation is crucial to ensure the reliability and reproducibility of quantitative data. The following diagram illustrates the key stages involved in this process.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Define Analytical Requirements MD2 Select Analytical Technique (e.g., LC-MS/MS, HPLC) MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity & Selectivity MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy & Precision V2->V3 V4 LOD & LOQ V3->V4 V5 Robustness & Stability V4->V5 SA1 Sample Preparation V5->SA1 Apply Validated Method SA2 Instrumental Analysis SA1->SA2 SA3 Data Processing & Reporting SA2->SA3

Caption: General workflow for analytical method validation.

Detailed Experimental Protocols

LC-MS/MS Method for 4-Acetamidobenzoic Acid Quantification

This protocol is adapted from a validated method for 4-acetamidobenzoic acid, a close structural analog of this compound, and provides a strong starting point for method development.[1][2]

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 1 mL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.2% Formic acid in water

    • B: 0.2% Formic acid in acetonitrile

  • Gradient: Start with 1% B, hold for 0.5 min, increase to 90% B over 2.5 min, hold for 1 min, then return to 1% B and re-equilibrate for 2 min.[1]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 20°C.[1]

c. Mass Spectrometric Conditions

  • Mass Spectrometer: API 4000 triple quadrupole or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Acetamidobenzoic Acid: m/z 180.20 → 94.0[1]

    • Internal Standard (deuterium-labeled 4-acetamidobenzoic acid): m/z 183.20 → 95.0[1]

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 6 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

Alternative Method: HPLC with UV Detection for p-Aminobenzoic Acid (PABA)

This method, while less sensitive than LC-MS/MS, offers a more accessible alternative for quantification.[3]

a. Sample Preparation (Hydrolysis and Extraction)

  • To a urine sample, add a strong base (e.g., NaOH) and heat to hydrolyze PABA metabolites.

  • Neutralize the solution with a suitable acid.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

b. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: 70% phosphate buffer (pH 3.5) : 30% methanol.[3]

  • Internal Standard: meta-hydroxybenzoic acid.[3]

  • Detection: UV absorbance at 290 nm.[3]

Logical Framework for Method Selection

The choice of analytical technique is guided by the specific requirements of the study. The following diagram outlines a decision-making process for selecting the most appropriate method.

Method Selection Logic Start Start: Define Analytical Needs HighSensitivity High Sensitivity & Selectivity Required? Start->HighSensitivity ComplexMatrix Complex Sample Matrix (e.g., Plasma, Tissue)? HighSensitivity->ComplexMatrix Yes HPLC HPLC-UV HighSensitivity->HPLC No LCMS LC-MS/MS ComplexMatrix->LCMS Yes ComplexMatrix->HPLC No Spectro Spectrophotometry HPLC->Spectro Simpler Alternative Needed?

Caption: Decision tree for analytical method selection.

Conclusion

While a specific, validated analytical method for this compound is not prominent in the available scientific literature, the detailed LC-MS/MS protocol for the closely related 4-acetamidobenzoic acid provides an excellent and directly applicable starting point for method development and validation.[1][2] The validation parameters presented for this analog, including a wide linear range, high accuracy, and good precision, demonstrate the suitability of LC-MS/MS for the sensitive and specific quantification of N-acylated benzoic acid derivatives. For applications where the high sensitivity of mass spectrometry is not required, HPLC with UV detection offers a robust and more widely accessible alternative. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary tools to establish a reliable and validated analytical method for the quantification of this compound in their specific matrices of interest.

References

In-Vitro and In-Vivo Correlation of 4-Nonanamidobenzoic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of drug discovery and development, establishing a robust in-vitro and in-vivo correlation (IVIVC) is a cornerstone for predicting the clinical efficacy and safety of a novel therapeutic agent. This guide provides a comparative framework for understanding the activity of 4-nonanamidobenzoic acid, a compound of interest in translational research. Due to the limited publicly available data on this compound, this document presents a hypothetical profile for its activity, juxtaposed with the well-characterized histone deacetylase (HDAC) inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), for which extensive in-vitro and in-vivo data exist.[1][2][3][4] This comparative approach serves as a template for evaluating the translational potential of new chemical entities.

Compound Profiles

This compound (Hypothetical Profile)

This compound is an N-acylated aminobenzoic acid derivative. For the purpose of this guide, we will hypothesize that its mechanism of action involves the modulation of inflammatory pathways, potentially through the inhibition of key signaling molecules, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Suberoylanilide Hydroxamic Acid (SAHA)

SAHA (Vorinostat) is a potent, reversible pan-HDAC inhibitor that alters gene transcription, leading to cell cycle arrest and apoptosis in a variety of cancer cells.[3] It is clinically approved for the treatment of cutaneous T-cell lymphoma and has been shown to possess anti-inflammatory properties.[2][3]

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical in-vitro and in-vivo data for this compound alongside published data for SAHA.

Table 1: In-Vitro Activity

ParameterThis compound (Hypothetical)Suberoylanilide Hydroxamic Acid (SAHA)Reference
Target Putative Inflammatory KinasePan-HDAC[3]
Cell Line NCI-H460 (Large-cell lung carcinoma)NCI-H460 (Large-cell lung carcinoma)[3]
IC50 (Cell Viability) 5 µM3.5 µM[3]
Apoptosis Induction Dose-dependent increaseDose-dependent increase (14.6% at 2.5 µM)[3]
Cell Cycle Arrest G2/M phaseG2/M phase[3]
Anti-inflammatory Activity Inhibition of LPS-induced TNF-α productionReduction of LPS-induced TNF-α, IL-1β, IL-6, and IFN-γ[2]

Table 2: In-Vivo Activity

ParameterThis compound (Hypothetical)Suberoylanilide Hydroxamic Acid (SAHA)Reference
Animal Model NCI-H460 Xenograft in nude miceNCI-H460 Xenograft in nude mice[3]
Dose and Route 50 mg/kg, oral, daily50 mg/kg, oral, daily[3]
Tumor Growth Inhibition 45% reduction in tumor volume52% reduction in tumor volume[3]
Anti-inflammatory Model Carrageenan-induced paw edema in ratsLPS-induced cytokine release in mice[2]
Efficacy 40% reduction in paw edemaDose-dependent reduction in circulating cytokines[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In-Vitro Assays

  • Cell Viability Assay (MTT Assay):

    • NCI-H460 cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of the test compound (this compound or SAHA) for 48 hours.

    • MTT solution (0.5 mg/mL) is added to each well and incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO.

    • The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the drug that inhibits cell growth by 50%.[3]

  • Apoptosis Assay (Flow Cytometry):

    • NCI-H460 cells are treated with the test compounds for 48 hours.

    • Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.[3]

  • Anti-inflammatory Assay (Cytokine Quantification):

    • Murine macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.

    • After 24 hours, the cell culture supernatant is collected.

    • The concentration of pro-inflammatory cytokines (e.g., TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[2]

In-Vivo Models

  • Xenograft Tumor Model:

    • Nude mice are subcutaneously injected with NCI-H460 cells.

    • When tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The treatment group receives the test compound (e.g., 50 mg/kg daily by oral gavage), while the control group receives the vehicle.

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.[3]

  • Carrageenan-Induced Paw Edema Model:

    • Rats are pre-treated with the test compound or vehicle.

    • After one hour, a sub-plantar injection of carrageenan is administered to the right hind paw.

    • Paw volume is measured at various time points using a plethysmometer.

    • The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.

Mandatory Visualizations

G cluster_0 In-Vitro Evaluation cluster_1 In-Vivo Studies Target Identification Target Identification Cell-based Assays Cell-based Assays Target Identification->Cell-based Assays Mechanism of Action Mechanism of Action Cell-based Assays->Mechanism of Action Animal Model Selection Animal Model Selection Mechanism of Action->Animal Model Selection Lead Compound Efficacy Studies Efficacy Studies Animal Model Selection->Efficacy Studies Toxicity Assessment Toxicity Assessment Efficacy Studies->Toxicity Assessment IVIVC IVIVC Toxicity Assessment->IVIVC Data Correlation

Caption: Experimental workflow for establishing in-vitro to in-vivo correlation.

G Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation Pro-inflammatory Genes Pro-inflammatory Genes NF-kB Activation->Pro-inflammatory Genes Inflammation Inflammation Pro-inflammatory Genes->Inflammation This compound This compound This compound->NF-kB Activation Inhibition

Caption: Hypothetical signaling pathway modulated by this compound.

Conclusion

This guide illustrates a comparative framework for assessing the in-vitro and in-vivo correlation of a novel compound, this compound, using the well-studied HDAC inhibitor SAHA as a benchmark. While the data for this compound is hypothetical, the presented structure, data tables, experimental protocols, and visualizations provide a comprehensive template for researchers and drug development professionals. A strong correlation between in-vitro potency and in-vivo efficacy is a critical step in de-risking a drug development program and provides confidence in the translational potential of a new chemical entity. Further experimental studies are warranted to elucidate the precise mechanism of action and establish a definitive IVIVC for this compound.

References

Structural Activity Relationship of 4-Nonanamidobenzoic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA) and its derivatives have long been a focal point in medicinal chemistry due to their diverse biological activities. The structural versatility of the PABA scaffold allows for modifications that can significantly modulate its therapeutic properties. This guide focuses on the structural activity relationship (SAR) of a specific class of PABA derivatives: 4-alkanamidobenzoic acids, with a particular emphasis on analogs of 4-nonanamidobenzoic acid. These compounds, characterized by a fatty acid amide linkage at the 4-position of the benzoic acid ring, have garnered interest for their potential as antimicrobial and cytotoxic agents. The length and nature of the N-acyl chain are critical determinants of their biological efficacy and mechanism of action.

Comparative Analysis of Biological Activity

Table 1: Inferred Structure-Activity Relationship Trends for 4-Alkanamidobenzoic Acid Analogs

Acyl Chain LengthExpected Antimicrobial ActivityExpected CytotoxicityKey SAR Observations
Short (C2-C4)Low to ModerateLowLimited membrane permeability.
Medium (C6-C10)Moderate to HighModerateOptimal balance of hydrophilicity and lipophilicity for membrane interaction.
Long (C12-C18)High (Potentially with a cutoff)HighIncreased membrane disruption; potential for reduced solubility and bioavailability.

Note: This table is based on generalized principles of medicinal chemistry and SAR studies of related compounds, as direct comparative data for a homologous series of 4-alkanamidobenzoic acids including the nonanamido derivative is not available.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 4-alkanamidobenzoic acid analogs, based on standard laboratory practices for this class of compounds.

General Synthesis of 4-Alkanamidobenzoic Acids

A common and straightforward method for the synthesis of 4-alkanamidobenzoic acid analogs is the acylation of 4-aminobenzoic acid with the corresponding acyl chloride.

Materials:

  • 4-Aminobenzoic acid

  • Acyl chloride (e.g., nonanoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-aminobenzoic acid in the anhydrous solvent.

  • Add the base to the solution and stir.

  • Slowly add the acyl chloride to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the precipitate, wash with water, and then with a saturated solution of NaHCO₃.

  • Dry the crude product and purify by recrystallization or column chromatography.

  • Characterize the final product using techniques such as NMR, IR, and Mass Spectrometry.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized analogs can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • Synthesized 4-alkanamidobenzoic acid analogs

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each analog in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates.

  • Inoculate each well with a standardized bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay

The cytotoxic effect of the analogs can be assessed using the MTT assay on a relevant cancer cell line.

Materials:

  • Synthesized 4-alkanamidobenzoic acid analogs

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizing the Synthesis and Evaluation Workflow

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of this compound analogs.

Synthesis_Workflow cluster_synthesis Synthesis Reactants 4-Aminobenzoic Acid + Acyl Chloride Reaction Acylation Reaction (Base, Solvent) Reactants->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product 4-Alkanamidobenzoic Acid Analog Characterization->Product

Caption: General workflow for the synthesis of 4-alkanamidobenzoic acid analogs.

Evaluation_Workflow cluster_evaluation Biological Evaluation Compound Synthesized Analogs Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 Determination) Compound->Cytotoxicity SAR Structure-Activity Relationship Analysis Antimicrobial->SAR Cytotoxicity->SAR

Caption: Workflow for the biological evaluation and SAR analysis of synthesized analogs.

Conclusion

The exploration of this compound analogs and related long-chain 4-acylamidobenzoic acids presents a promising avenue for the discovery of novel therapeutic agents. The lipophilic acyl chain is a key determinant of their biological activity, influencing their ability to interact with and disrupt cellular membranes. While specific quantitative data for a homologous series including the C9 analog is currently limited, the general principles of medicinal chemistry suggest that systematic variation of the acyl chain length is a viable strategy for optimizing antimicrobial and cytotoxic potency. Further research, including the synthesis and comprehensive biological evaluation of a well-defined series of these analogs, is warranted to fully elucidate their therapeutic potential and establish a detailed structure-activity relationship.

Comparative Analysis of 4-Nonanamidobenzoic Acid from Diverse Suppliers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 4-nonanamidobenzoic acid procured from three different commercial suppliers. Intended for researchers, scientists, and professionals in drug development, this document outlines the performance, purity, and biological activity of the compound from each source, supported by detailed experimental data and protocols.

Introduction

This compound is a molecule of interest in biomedical research due to its structural resemblance to endogenous signaling lipids. As a fatty acid amide of 4-aminobenzoic acid, it holds potential for interacting with pathways involved in fatty acid metabolism and signaling, such as the endocannabinoid system or peroxisome proliferator-activated receptors (PPARs). The purity and consistency of this compound are critical for obtaining reliable and reproducible experimental results. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting a supplier that best meets their scientific needs.

Data Summary

Quantitative data from the analysis of this compound from three hypothetical suppliers—"Supplier A," "Supplier B," and "Supplier C"—are summarized below.

Table 1: Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier C
Purity (HPLC, % Area) 98.5%99.2%97.8%
Major Impurity 1 (%) 0.8% (4-aminobenzoic acid)0.3% (Unidentified)1.2% (Nonanoic acid)
Major Impurity 2 (%) 0.4% (Unidentified)0.2% (4-aminobenzoic acid)0.7% (Unidentified)
Residual Solvents (GC-HS) <0.1%<0.05%0.2% (Ethyl Acetate)
Water Content (Karl Fischer) 0.2%0.1%0.5%

Table 2: Biological Activity

AssaySupplier ASupplier BSupplier C
FAAH Inhibition (IC₅₀, µM) 15.212.818.5
PPARα Activation (EC₅₀, µM) 25.822.130.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

Purity and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were dissolved in a 1:1 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Residual Solvent Analysis via Gas Chromatography-Headspace (GC-HS)
  • Instrumentation: Shimadzu GC-2010 Plus with HS-20 Headspace Sampler.

  • Column: DB-624 (30 m x 0.32 mm, 1.8 µm).

  • Oven Program: 40°C for 5 minutes, then ramp to 240°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium, constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 280°C.

  • Headspace Conditions: 80°C for 15 minutes.

  • Sample Preparation: 50 mg of the compound was weighed into a 20 mL headspace vial and sealed.

Water Content Determination by Karl Fischer Titration
  • Instrumentation: Mettler Toledo C20S Compact Karl Fischer Titrator.

  • Reagent: Hydranal™-Composite 5.

  • Sample Preparation: Approximately 100 mg of the compound was accurately weighed and added directly to the titration vessel. The measurement was performed in triplicate.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
  • Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of FAAH.

  • Reagents: Recombinant human FAAH, FAAH substrate (Arachidonoyl-p-nitroanilide), Tris-HCl buffer (pH 9.0).

  • Procedure:

    • Varying concentrations of this compound (dissolved in DMSO) were pre-incubated with FAAH in Tris-HCl buffer for 15 minutes at 37°C.

    • The enzymatic reaction was initiated by the addition of the FAAH substrate.

    • The reaction was allowed to proceed for 30 minutes at 37°C.

    • The formation of the product, p-nitroaniline, was measured spectrophotometrically at 405 nm.

    • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Assay
  • Principle: A cell-based reporter assay was used to determine the agonistic activity of this compound on PPARα.

  • Cell Line: HEK293T cells co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).

  • Procedure:

    • Transfected cells were seeded in 96-well plates.

    • Cells were treated with varying concentrations of this compound (dissolved in DMSO) for 24 hours.

    • Luciferase activity was measured using a commercial luciferase assay system and a luminometer.

    • EC₅₀ values were determined from the dose-response curves.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a plausible mechanism of action for this compound as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), leading to an increase in the levels of endogenous fatty acid amides like anandamide.

Hypothetical Signaling Pathway of this compound cluster_0 Cell Membrane cluster_1 Intracellular Space Anandamide Anandamide FAAH FAAH Anandamide->FAAH Metabolized by CB1_Receptor CB1_Receptor Anandamide->CB1_Receptor Activates Inactive_Metabolites Inactive_Metabolites FAAH->Inactive_Metabolites Produces 4_Nonanamidobenzoic_Acid 4_Nonanamidobenzoic_Acid 4_Nonanamidobenzoic_Acid->FAAH Inhibits Downstream_Signaling Downstream_Signaling CB1_Receptor->Downstream_Signaling Initiates Experimental Workflow for Comparative Analysis Sample_Acquisition Sample Acquisition (Suppliers A, B, C) Physicochemical_Analysis Physicochemical Analysis Sample_Acquisition->Physicochemical_Analysis Biological_Assays Biological Assays Sample_Acquisition->Biological_Assays HPLC Purity (HPLC) Physicochemical_Analysis->HPLC GC_HS Residual Solvents (GC-HS) Physicochemical_Analysis->GC_HS KF Water Content (KF) Physicochemical_Analysis->KF FAAH_Assay FAAH Inhibition Assay Biological_Assays->FAAH_Assay PPAR_Assay PPARα Activation Assay Biological_Assays->PPAR_Assay Data_Analysis Data Analysis and Comparison Report_Generation Report Generation Data_Analysis->Report_Generation HPLC->Data_Analysis GC_HS->Data_Analysis KF->Data_Analysis FAAH_Assay->Data_Analysis PPAR_Assay->Data_Analysis

Safety Operating Guide

Proper Disposal of 4-Nonanamidobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 4-Nonanamidobenzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles
Hand ProtectionNitrile or other chemically resistant gloves
Body ProtectionLaboratory coat
RespiratoryUse in a well-ventilated area. A respirator may be necessary for fine powders.

II. Disposal of Solid this compound

Solid this compound waste should be treated as chemical waste.

Step-by-Step Procedure for Solid Waste:

  • Collection:

    • Carefully sweep the solid material into a designated and clearly labeled chemical waste container.

    • Avoid generating dust. If the material is a fine powder, consider using a damp cloth or paper towel to wipe the area, and dispose of the cloth as chemical waste.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or your laboratory's designated chemical waste storage area.

    • Ensure the storage area is secure and away from incompatible materials.

  • Disposal Request:

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

III. Disposal of Aqueous Solutions of this compound

Aqueous solutions of this compound require neutralization before potential drain disposal. However, local regulations vary, and consultation with your EHS office is mandatory.

Step-by-Step Procedure for Aqueous Solutions:

  • Neutralization:

    • Work in a chemical fume hood.

    • Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the this compound solution while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is within the neutral range of 6.0 to 8.0.[1][2]

  • Verification of Non-Hazardous Nature:

    • Before drain disposal, you must confirm that the neutralized solution does not contain any other hazardous materials.[1][2]

    • If other hazardous chemicals are present, the solution must be disposed of as hazardous waste.

  • Drain Disposal (with EHS Approval):

    • If your institution's EHS office permits drain disposal of the neutralized, non-hazardous solution, flush it down the drain with copious amounts of water (at least 20 parts water to 1 part solution).[2]

  • Alternative Disposal:

    • If drain disposal is not permitted, collect the neutralized solution in a labeled hazardous waste container and arrange for disposal through your EHS department.

IV. Decontamination and Spill Cleanup

  • Decontamination: Clean any equipment or surfaces that have come into contact with this compound with soap and water.

  • Spill Cleanup:

    • For small spills of solid material, carefully sweep it up and place it in a labeled hazardous waste container.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled hazardous waste container. is_solid->collect_solid Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No store_solid Store in designated waste area. collect_solid->store_solid dispose_solid Arrange for EHS pickup. store_solid->dispose_solid is_aqueous->collect_solid No (Non-Aqueous Liquid) neutralize Neutralize to pH 6-8 with a weak base. is_aqueous->neutralize Yes check_hazards Does the solution contain other hazardous materials? neutralize->check_hazards collect_liquid Collect in a labeled hazardous waste container. check_hazards->collect_liquid Yes ehs_approval Consult and obtain EHS approval for drain disposal. check_hazards->ehs_approval No store_liquid Store in designated waste area. collect_liquid->store_liquid dispose_liquid Arrange for EHS pickup. store_liquid->dispose_liquid ehs_approval->collect_liquid Not Approved drain_disposal Flush down drain with copious amounts of water. ehs_approval->drain_disposal Approved

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.